UNC2399
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H68N10O7S |
|---|---|
Molecular Weight |
929.2 g/mol |
IUPAC Name |
6-[6-[4-[3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-3-pyridinyl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide;methane |
InChI |
InChI=1S/C47H64N10O7S.CH4/c1-5-8-32-23-31(4)52-46(61)36(32)27-50-45(60)35-24-34(25-39-37(35)28-51-57(39)30(2)3)33-11-12-41(49-26-33)55-15-17-56(18-16-55)43(59)13-19-63-21-22-64-20-14-48-42(58)10-7-6-9-40-44-38(29-65-40)53-47(62)54-44;/h11-12,23-26,28,30,38,40,44H,5-10,13-22,27,29H2,1-4H3,(H,48,58)(H,50,60)(H,52,61)(H2,53,54,62);1H4/t38-,40-,44-;/m0./s1 |
InChI Key |
HDWPSDFDUWFHBA-LQNXPGFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TAM Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs) has emerged as a critical regulator of immune homeostasis and a key player in the pathogenesis of various cancers.[1] Dysregulation of TAM receptor signaling is implicated in enhancing tumor growth, metastasis, and the development of resistance to conventional and targeted therapies.[1] This has led to the development of numerous small molecule inhibitors targeting these kinases. While information on a specific compound designated "UNC2399" is not publicly available, this guide will provide an in-depth overview of the mechanism of action of well-characterized TAM kinase inhibitors from the "UNC" series, such as UNC2025 and UNC2250, which are presumed to share a similar mechanistic framework.
The TAM Family of Receptor Tyrosine Kinases
The TAM family consists of three members: TYRO3, AXL, and MERTK.[2] These RTKs are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), which bridge the receptors to phosphatidylserine (B164497) on the surface of apoptotic cells, facilitating their phagocytic clearance.[1] In the context of cancer, aberrant TAM signaling can drive multiple oncogenic processes, including proliferation, survival, invasion, and suppression of the anti-tumor immune response.[1][3]
General Mechanism of Action of TAM Kinase Inhibitors
Small molecule inhibitors of the TAM kinases, including those from the "UNC" series, are typically ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition can lead to a dual anti-cancer effect: a direct impact on tumor cell proliferation and survival, and an indirect effect through the modulation of the tumor microenvironment to enhance anti-tumor immunity.[4]
Molecular Targeting and Selectivity
The selectivity of TAM kinase inhibitors for the individual family members (TYRO3, AXL, MERTK) and against the broader human kinome is a critical aspect of their pharmacological profile. Compounds like UNC2250 have been developed as potent and selective inhibitors of MERTK, with significantly less activity against AXL and TYRO3.[5][6] In contrast, other inhibitors may exhibit a broader inhibitory profile against all three TAM kinases or may be dual inhibitors of TAM kinases and other oncogenic kinases like FLT3, as is the case with UNC2025.[7] The specific selectivity profile of an inhibitor dictates its therapeutic potential and potential off-target effects.
Quantitative Data on Representative TAM Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of UNC2025 and UNC2250 against TAM kinases and other relevant kinases. This data provides a quantitative basis for understanding their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| UNC2025 | MERTK | 0.74 | [7] |
| FLT3 | 0.8 | [7] | |
| AXL | 122 | [7] | |
| TYRO3 | - | ||
| UNC2250 | MERTK | 1.7 | [5] |
| AXL | 270 | [6] | |
| TYRO3 | 100 | [6] |
Table 1: In Vitro Kinase Inhibitory Activity of UNC2025 and UNC2250.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| UNC2025 | 697 B-ALL | MERTK Phosphorylation | 2.7 | [8] |
| Molm-14 (FLT3-ITD+) | FLT3 Phosphorylation | 14 | [8] | |
| UNC2250 | 697 B-ALL | MERTK Phosphorylation | 9.8 | [9] |
Table 2: Cellular Inhibitory Activity of UNC2025 and UNC2250.
Signaling Pathways Modulated by TAM Kinase Inhibitors
Inhibition of TAM kinases disrupts several key downstream signaling pathways that are crucial for cancer cell survival and proliferation. These include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.[4] Activation of TAM receptors leads to the phosphorylation and activation of AKT, which in turn promotes cell survival by inhibiting apoptosis.[10][11]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival.[12] TAM kinase activation can lead to the phosphorylation of ERK1/2, promoting cell cycle progression.[13]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell proliferation and survival.[11] MERTK has been shown to activate STAT6.[13]
-
FAK/RhoA Pathway: This pathway is involved in cell migration and invasion.[14] MERTK signaling can lead to the phosphorylation of Focal Adhesion Kinase (FAK).[15]
By blocking the activation of these pathways, TAM kinase inhibitors can induce apoptosis, inhibit proliferation, and reduce the migratory and invasive capacity of cancer cells.[13][15]
Caption: TAM Receptor Signaling and Inhibition.
Experimental Protocols
The characterization of TAM kinase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide or protein.[16]
-
Reaction Setup: The kinase, a specific substrate, and the test compound at various concentrations are incubated in a reaction buffer containing MgCl2 and DTT.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped, often by the addition of EDTA.
-
Detection: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Cell-Based Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Methodology: Western blotting is a standard technique for this purpose.
-
Cell Treatment: Cells expressing the target kinase are treated with the inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A separate blot is often probed for the total amount of the target kinase as a loading control.
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified.
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each treatment condition to determine the extent of inhibition.
Caption: Cell-Based Phosphorylation Assay Workflow.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a TAM kinase inhibitor in a living organism.
Methodology: Human tumor cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored.[17]
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.[17]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives the TAM kinase inhibitor, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the efficacy of the inhibitor. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
Conclusion
TAM kinase inhibitors represent a promising class of anti-cancer agents with a dual mechanism of action that targets both the tumor cells directly and the tumor microenvironment. While the specific details of "this compound" are not available, the mechanistic principles outlined in this guide, based on well-studied analogues like UNC2025 and UNC2250, provide a robust framework for understanding how such a compound would likely function. The continued development and characterization of potent and selective TAM kinase inhibitors hold significant potential for the future of cancer therapy.
References
- 1. In vitro kinase assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Emerging Role of TYRO3 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNC2250 - Angiogenesis - CAT N°: 17703 [bertin-bioreagent.com]
- 10. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The proto-oncogene Mer tyrosine kinase is a novel therapeutic target in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
UNC2399: A High-Affinity Biotinylated Probe for Selective EZH2 Enrichment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. While various small molecule inhibitors of EZH2's catalytic activity have been developed, tools for the selective enrichment and study of EZH2 protein interactions and localization are also crucial for advancing our understanding of its biological functions.
This technical guide focuses on UNC2399, a biotinylated chemical probe derived from the potent EZH2/EZH1 inhibitor UNC1999. While sometimes referred to as a "degrader," the primary and experimentally validated application of this compound is as a high-affinity probe for the selective pull-down and enrichment of EZH2 from cellular lysates. Its high potency and the inclusion of a biotin (B1667282) tag make it an invaluable tool for studying EZH2-protein interactions, which can be pivotal for drug discovery and the elucidation of EZH2's non-canonical functions.
Core Compound: this compound
This compound is a derivative of UNC1999, a potent and orally bioavailable dual inhibitor of EZH2 and its close homolog EZH1. The key modification in this compound is the attachment of a biotin molecule via a polyethylene (B3416737) glycol (PEG) linker to the solvent-exposed N-alkyl piperazine (B1678402) group of the UNC1999 scaffold. This strategic placement of the biotin tag allows this compound to retain high-affinity binding to EZH2 while enabling its capture using streptavidin-based affinity purification methods.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its parent compound, UNC1999.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | EZH2 | Radioactive Biochemical Assay | 17 ± 2 nM | High in vitro potency maintained after biotinylation.[1] |
| UNC1999 | EZH2 (Wild-Type) | Radioactive Methyltransferase Assay | <10 nM | Parent compound, potent inhibitor. |
| UNC1999 | EZH1 | Radioactive Methyltransferase Assay | 45 ± 3 nM | Parent compound, also inhibits EZH1.[1] |
Note: There is currently no publicly available data on the DC50 (half-maximal degradation concentration) or Dmax (maximum degradation) for this compound, as its primary described function is not protein degradation.
Mechanism of Action and Signaling Pathway
The inhibitory action of the UNC1999 scaffold, and by extension the binding mechanism of this compound, is competitive with the cofactor S-adenosylmethionine (SAM) and non-competitive with the histone H3 peptide substrate. By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of the repressive H3K27me3 mark.
Below is a diagram illustrating the mechanism of EZH2 inhibition by the UNC1999 scaffold.
Experimental Protocols
The primary application of this compound is the enrichment of EZH2 from cell lysates for subsequent analysis, such as identifying interacting proteins by mass spectrometry or confirming the presence of EZH2 in a complex by Western blotting.
EZH2 Pull-Down from Cell Lysates using this compound
Objective: To selectively capture and enrich EZH2 from a total cell lysate.
Materials:
-
HEK293T cells (or other cell line of interest)
-
This compound
-
UNC1999 (for competition assay)
-
UNC2400 (negative control)
-
DMSO (vehicle control)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: anti-EZH2, anti-GAPDH (loading control)
Methodology:
-
Cell Lysis:
-
Culture HEK293T cells to ~80-90% confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Bead Preparation and this compound Conjugation:
-
Resuspend the streptavidin-coated magnetic beads in lysis buffer.
-
Incubate the beads with this compound (e.g., 10 µM) for 1 hour at 4°C with rotation to allow for biotin-streptavidin binding.
-
Wash the beads with lysis buffer to remove unbound this compound.
-
-
Affinity Pull-Down:
-
(Optional Competition Control) Pre-incubate an aliquot of the cell lysate with an excess of UNC1999 (e.g., 100 µM) or the inactive analog UNC2400 for 1 hour at 4°C.
-
Incubate the this compound-conjugated beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours or overnight at 4°C with rotation.
-
Include a control incubation with unconjugated streptavidin beads and a DMSO-treated lysate.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against EZH2.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
An input lane with a small fraction of the starting cell lysate should be included to show the initial level of EZH2.
-
The following diagram illustrates the experimental workflow for the EZH2 pull-down assay.
Conclusion
This compound serves as a highly potent and selective chemical probe for the enrichment of EZH2 from complex biological samples. Its design as a biotinylated derivative of the powerful EZH2/EZH1 inhibitor UNC1999 allows it to retain high-affinity binding to EZH2's active site. This property makes it an exceptional tool for researchers investigating the EZH2 interactome, which is crucial for understanding both its canonical and non-canonical roles in gene regulation and disease. While not a protein degrader in the conventional sense, the ability of this compound to selectively isolate EZH2 provides a complementary and valuable approach for advancing the development of novel therapeutics targeting this key epigenetic regulator.
References
An In-Depth Technical Guide to UNC2399 and UNC1999: Differentiating a Biotinylated Chemical Probe from its Parent EZH2/1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of UNC1999, a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1, and its biotinylated derivative, UNC2399. This document outlines their core chemical differences, mechanisms of action, and distinct applications in biomedical research. Detailed experimental protocols for key assays and quantitative data are presented to facilitate the practical application of these chemical tools.
Core Compound Overview
UNC1999 is a small molecule inhibitor targeting the catalytic activity of EZH2 and EZH1, the enzymatic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting these enzymes, UNC1999 effectively reduces the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3] this compound is a chemical probe derived from UNC1999 by the covalent attachment of a biotin (B1667282) moiety.[4][5][6] This modification retains the high-affinity binding to EZH2 while enabling its use as a "bait" in affinity-based proteomics and biochemical assays.[4][6]
The fundamental distinction lies in their intended applications:
-
UNC1999: A pharmacological inhibitor for studying the biological consequences of EZH2/1 inhibition in cellular and in vivo models.[1][3]
-
This compound: A research tool for the identification and characterization of EZH2-interacting proteins and for use in various biochemical assays requiring immobilization of the inhibitor.[4][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for UNC1999 and this compound, providing a clear comparison of their biochemical and cellular activities.
| Parameter | UNC1999 | This compound | UNC2400 (Negative Control) | Reference |
| Target | EZH2 and EZH1 | EZH2 | Inactive Analog | [1][4] |
| IC50 (EZH2) | <10 nM | 17 ± 2 nM | >13,000 nM | [1][4][5] |
| IC50 (EZH1) | 45 nM | Not Reported | Not Reported | [1][2] |
| Mechanism of Action | SAM-competitive | SAM-competitive (inferred) | N/A | [2][4] |
| Cellular H3K27me3 Reduction (IC50) | 124 ± 11 nM (MCF10A cells) | Not Reported for inhibition | No significant reduction | [4] |
| Cell Proliferation (EC50) | 633 ± 101 nM (DB cells) | Not intended for this use | No significant inhibition | [4] |
Signaling Pathway
UNC1999 exerts its effects by inhibiting the catalytic activity of EZH2 (and EZH1) within the PRC2 complex. This complex is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. The inhibition of EZH2 by UNC1999 leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments involving UNC1999 and this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory activity of compounds like UNC1999 on EZH2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT):
-
Recombinant human PRC2 complex (containing EZH2).
-
Histone H3 peptide (e.g., corresponding to amino acids 21-44) as the methyl acceptor substrate.
-
Varying concentrations of UNC1999 or DMSO as a vehicle control.
-
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Detection: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [3H]-SAM, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This compound Pull-Down Assay
This assay utilizes the biotin tag on this compound to isolate EZH2 and its interacting partners from cell lysates.
Methodology:
-
Cell Lysis: Prepare whole-cell extracts from the desired cell line (e.g., HEK293T) using a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Bead Preparation and Incubation:
-
Pre-clear the cell lysate with streptavidin-coated magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with streptavidin beads that have been pre-incubated with this compound.
-
Include control samples: beads with biotin alone, and competitive binding with an excess of UNC1999.
-
-
Washing: Wash the beads several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific for EZH2 to confirm its capture. Other antibodies can be used to probe for potential interacting partners.
Cell Viability (MTT) Assay
This assay assesses the effect of UNC1999 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UNC1999. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion
UNC1999 and this compound are closely related chemical entities with distinct and complementary roles in epigenetic research. UNC1999 serves as a potent inhibitor for dissecting the functional roles of EZH2 and EZH1 in health and disease. In contrast, this compound is a specialized tool, leveraging its biotin tag for the affinity-based isolation and identification of EZH2 and its associated protein complexes. A thorough understanding of their differences is crucial for the appropriate design and interpretation of experiments in the field of chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Role of UNC2399 in the Regulation of the Polycomb Repressive Complex 2 (PRC2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, essential for maintaining cellular identity and proper development. Its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), methylates histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression. Dysregulation of PRC2 activity is implicated in numerous cancers, making it a key therapeutic target. UNC2399, a biotinylated derivative of the potent EZH2/EZH1 inhibitor UNC1999, serves as a valuable chemical probe for studying PRC2 function. This technical guide provides an in-depth overview of this compound's role in PRC2 regulation, including quantitative data on its inhibitory activity, detailed experimental protocols for its application, and visualizations of its mechanism of action.
Introduction to PRC2 and the Role of EZH2
The PRC2 complex is a multi-protein assembly responsible for mono-, di-, and tri-methylation of H3K27. The core components of the PRC2 complex include EZH2 or its homolog EZH1, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[1][2] EZH2 contains the SET domain, which confers the histone methyltransferase (HMTase) activity of the complex. The H3K27me3 mark established by PRC2 is a hallmark of facultative heterochromatin and is associated with the silencing of target genes.[3][4] The activity of PRC2 is tightly regulated and is crucial for processes such as embryonic development, cell differentiation, and the maintenance of cell fate.[3][5][6] Overexpression and mutations of EZH2 are found in a wide variety of cancers, leading to aberrant gene silencing and tumor progression.[7][8]
This compound: A High-Potency Chemical Probe for PRC2
This compound is a biotinylated version of UNC1999, a potent and selective, orally bioavailable dual inhibitor of EZH2 and EZH1.[1][2] The biotin (B1667282) tag allows for the use of this compound as an affinity reagent for the enrichment and pull-down of EZH2 from cell lysates, facilitating proteomic and chemoproteomic studies.[1][2] While initially described as a selective EZH2 degrader, subsequent research has clarified that its primary and well-established function is as a high-affinity ligand for EZH2, with its parent compound UNC1999 acting as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM) without destabilizing the PRC2 complex.[4] The development of next-generation molecules based on the UNC1999 scaffold has led to true EZH2-selective degraders.[3]
Quantitative Data
The inhibitory potency and selectivity of this compound and its parent compound UNC1999 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EZH2 | Radioactive Biochemical Assay | 17 ± 2 | [1][2] |
| UNC1999 | EZH2 | Biochemical Assay | <10 | [9][10] |
| UNC1999 | EZH1 | Biochemical Assay | 45 | [2][9][10] |
| UNC1999 | H3K27 Methylation | Cellular Assay (MCF10A cells) | 124 | [11] |
| UNC2400 (inactive analog) | EZH2 | Biochemical Assay | >13,000 | [12] |
Table 1: In vitro and cellular potency of this compound and related compounds.
| Compound | Pharmacokinetic Parameter | Dose | Route | Value | Species | Reference |
| UNC1999 | Cmax | 50 mg/kg | Oral | 4,700 nM | Mouse | [9] |
| UNC1999 | Plasma Concentration > Cellular IC50 | 50 mg/kg | Oral | ~20 hours | Mouse | [9] |
| UNC1999 | Cmax | 15 mg/kg | IP | 9,700 nM | Mouse | [9] |
| UNC1999 | Cmax | 50 mg/kg | IP | 11,800 nM | Mouse | [9] |
| UNC1999 | Cmax | 150 mg/kg | IP | 11,800 nM | Mouse | [9] |
Table 2: In vivo pharmacokinetic parameters of UNC1999.
Experimental Protocols
EZH2 Pull-Down from Cell Lysates using this compound
This protocol describes the use of this compound to enrich for EZH2 from cellular extracts.
Materials:
-
HEK293T cells (or other cell line of interest)
-
This compound
-
UNC1999 (for competition assay)
-
UNC2400 (negative control)
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment: Culture HEK293T cells to ~90% confluency. For competition and control experiments, pre-treat cells with 100 µM UNC1999, 100 µM UNC2400, or DMSO for 1 hour at 37°C.
-
Cell Lysis: Wash cells with cold PBS and harvest. Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant. Determine protein concentration using a BCA assay.
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a new tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with Binding/Wash Buffer.
-
Binding of this compound to Beads (optional, can be pre-coupled): Incubate the washed beads with a working concentration of this compound (e.g., 1-10 µM) in Binding/Wash Buffer for 1 hour at room temperature with rotation. Wash the beads three times with Binding/Wash Buffer to remove unbound this compound.
-
Pull-Down: Add the cell lysate (containing a total of 1-2 mg of protein) and this compound (or this compound-coupled beads) to a final concentration of 100 µM this compound. For competition experiments, the lysate will be from cells pre-treated with UNC1999 or UNC2400. Incubate the mixture for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Place the tube on the magnetic rack to pellet the beads. Discard the supernatant. Wash the beads three to five times with cold Binding/Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE and Western blotting using an anti-EZH2 antibody.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for measuring the enzymatic activity of EZH2 and assessing the inhibitory potential of compounds like UNC1999.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide substrate (e.g., H3K27 unmodified)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
UNC1999 (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and vials
-
Filter paper and scintillation counter OR appropriate chemiluminescent or fluorescence-based detection reagents.
Procedure:
-
Reaction Setup: Prepare a master mix containing the Assay Buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Inhibitor Preparation: Prepare serial dilutions of UNC1999 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Initiation of Reaction: In a 96-well plate, add the inhibitor dilutions and the PRC2/substrate master mix. Pre-incubate for 15-30 minutes at room temperature.
-
Start of Methylation: Initiate the reaction by adding [³H]-SAM. The final volume of the reaction should be between 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Termination of Reaction: Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid) or by spotting the reaction mixture onto filter paper.
-
Detection:
-
Radiometric Assay: If using filter paper, wash the paper extensively with a suitable buffer to remove unincorporated [³H]-SAM. Dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays: For chemiluminescent or fluorescence-based assays, follow the manufacturer's protocol for the addition of detection reagents and measurement of the signal.[8][10][11][13]
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
UNC1999/UNC2399 Mechanism of Action on PRC2
Caption: UNC1999/UNC2399 inhibits the catalytic activity of EZH2.
Experimental Workflow for EZH2 Pull-Down using this compound
Caption: Workflow for this compound-mediated EZH2 pull-down.
Conclusion
This compound and its parent compound UNC1999 are indispensable tools for the study of PRC2 biology and for the development of novel epigenetic therapies. As a high-affinity, biotinylated ligand for EZH2, this compound enables the specific enrichment of this key enzyme from complex cellular mixtures, facilitating detailed proteomic analyses. The well-characterized inhibitory activity of UNC1999 provides a robust means to probe the functional consequences of PRC2 inhibition in various biological contexts. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize these chemical probes in their investigations of PRC2 function in health and disease.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRC2 is high maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westbioscience.com [westbioscience.com]
- 11. EZH2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 12. neb.com [neb.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Investigating EZH2 Function Using the Chemical Probe UNC2399: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the function of the Enhancer of Zeste Homolog 2 (EZH2), a critical epigenetic regulator, and a technical framework for its investigation using the chemical probe UNC2399 and its parent compound, UNC1999. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in cellular processes such as differentiation, proliferation, and stem cell plasticity.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.
EZH2: Canonical and Non-Canonical Functions
EZH2's primary role, in its canonical function, is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to transcriptional silencing of target genes.[2][3] This activity is dependent on its incorporation into the PRC2 complex with other core components like EED and SUZ12.
Beyond its canonical role, EZH2 exhibits non-canonical functions that are independent of PRC2. These include the methylation of non-histone proteins such as GATA4 and STAT3, which can alter their activity and downstream signaling.[1][4] EZH2 can also act as a transcriptional co-activator, interacting with transcription factors to promote gene expression.[2]
Chemical Probes: UNC1999 and this compound
To investigate the multifaceted roles of EZH2, specific and potent chemical probes are indispensable. UNC1999 is a highly selective, orally bioavailable dual inhibitor of EZH2 and its close homolog EZH1.[5][6][7] Its utility is underscored by the existence of a structurally related but biologically inactive analog, UNC2400, which serves as an excellent negative control for assessing off-target effects.[5]
This compound is a biotinylated derivative of UNC1999.[8][9] This modification allows for the specific enrichment of EZH2 from cell lysates, making it a valuable tool for pull-down assays and chemoproteomic studies.[3][8] While it retains high potency for EZH2 in biochemical assays, for studying the functional consequences of EZH2 inhibition in cellular and in vivo models, the more extensively characterized parent compound, UNC1999, is typically employed.
The following tables summarize the key quantitative data for UNC1999 and this compound based on published literature.
Table 1: Biochemical Potency of UNC1999 and Analogs
| Compound | Target | IC50 (nM) | Assay Type | Notes |
|---|---|---|---|---|
| UNC1999 | EZH2 (wild-type) | <10 | Cell-free HMT assay | SAM-competitive inhibitor.[5][7] |
| EZH1 | 45 | Cell-free HMT assay | Dual EZH1/2 inhibitor.[2][5][7] | |
| EZH2 (Y641N mutant) | 20 | Cell-free HMT assay | Effective against common gain-of-function mutants. | |
| UNC2400 | EZH2 | >13,000 | Cell-free HMT assay | Inactive analog; ideal negative control.[5] |
| This compound | EZH2 | 17 | Radioactive biochemical assay | Biotinylated version of UNC1999.[3][8][9] |
Table 2: Cellular Activity of UNC1999
| Cell Line | Assay Type | Parameter | Value | Notes |
|---|---|---|---|---|
| MCF10A | In-Cell Western | H3K27me3 Inhibition IC50 | 124 ± 11 nM | Demonstrates potent reduction of the epigenetic mark in a non-cancerous cell line.[6] |
| DB (DLBCL) | Cell Proliferation | EC50 | 633 ± 101 nM | Selectively kills lymphoma cells with the EZH2 Y641N mutation.[6][7] |
| Various | Western Blot | H3K27me3 Reduction | Dose-dependent | Observed in multiple cell lines, including BTICs and MM cells.[10][11] |
| Various | Cell Viability | Growth Inhibition | Dose- and time-dependent | Effective against various cancer cell lines, including those from MLL-rearranged leukemia.[5] |
Experimental Protocols
A logical workflow for investigating EZH2 function using UNC1999/UNC2399 involves progressing from biochemical validation of target engagement to cellular assays assessing the functional consequences of inhibition, and finally to in vivo models to understand its therapeutic potential.
Figure 1. Experimental workflow for EZH2 investigation.
3.1.1. In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the EZH2 complex and is the primary method for determining the IC50 of an inhibitor.
-
Objective: To quantify the inhibitory effect of UNC1999 on EZH2's methyltransferase activity.
-
Principle: A radioactive or non-radioactive assay that detects the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 substrate. Commercially available kits, such as ELISA-based or chemiluminescent assays, are often used.[12][13][14]
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified EZH2 complex (e.g., EZH2/EED/SUZ12/RbAp48/AEBP), a histone H3 peptide or core histones as the substrate, and [³H]-SAM in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).[15]
-
Inhibitor Addition: Add varying concentrations of UNC1999 (and UNC2400 as a negative control) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[15]
-
Detection:
-
Radioactive Method: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
ELISA/Chemiluminescent Method: Follow the kit manufacturer's protocol, which typically involves capturing the methylated substrate on an antibody-coated plate and detecting it with a specific primary antibody against H3K27me3, followed by a labeled secondary antibody.[14]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
3.1.2. This compound Pull-Down Assay for Target Engagement
This assay uses the biotinylated this compound to confirm direct binding to EZH2 in a cellular context.
-
Objective: To demonstrate that UNC1999's cellular effects are mediated through direct binding to EZH2.
-
Principle: this compound, with its biotin (B1667282) tag, is incubated with cell lysate. The this compound-EZH2 complex is then captured using streptavidin-coated beads. The captured proteins are eluted and analyzed by Western blot.
-
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., HEK293T).
-
Incubation: Incubate the cell lysate with this compound (e.g., 100 µM) for several hours at 4°C.[8][9] For competition experiments, pre-incubate the lysate with an excess of UNC1999 before adding this compound.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and its binding partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blot using an antibody specific for EZH2. A band corresponding to EZH2 should be present in the this compound lane and absent or significantly reduced in the competition and no-probe lanes.
-
3.2.1. Western Blot for Global H3K27me3 Levels
This is the most common cellular assay to confirm the on-target activity of an EZH2 inhibitor.
-
Objective: To measure the reduction in global H3K27me3 levels in cells treated with UNC1999.
-
Principle: Cells are treated with the inhibitor, and histones are extracted. Western blotting is then used to detect the levels of H3K27me3, with total Histone H3 used as a loading control.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of UNC1999 and UNC2400 for a specified time (e.g., 72-96 hours, as H3K27me3 reduction is often slow and dependent on cell division).
-
Histone Extraction: Harvest cells and perform acid extraction of histones or prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the extracts.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for H3K27me3. Subsequently, probe with a primary antibody for total Histone H3 as a loading control.[17][18][19]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities. The results should show a dose-dependent decrease in the H3K27me3 signal relative to the total H3 signal in UNC1999-treated cells, but not in UNC2400-treated or vehicle-treated cells.[17][19]
-
3.2.2. Cell Viability and Proliferation Assays
These assays determine the functional consequence of EZH2 inhibition on cell survival and growth.
-
Objective: To assess the effect of UNC1999 on the viability and proliferation of cancer cells.
-
Principle: Various methods can be used, such as measuring ATP levels (CellTiter-Glo), metabolic activity (MTT, AlamarBlue/resazurin), or cell counting.[1][11][20]
-
Methodology (using a resazurin-based assay):
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of UNC1999 and UNC2400. Include a vehicle-only control.
-
Incubation: Incubate the plates for a prolonged period (e.g., 5-8 days), as the effects of EZH2 inhibition are often delayed.[11]
-
Reagent Addition: Add the resazurin-based reagent (e.g., AlamarBlue) to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to determine the EC50.
-
3.2.3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of H3K27me3 distribution and allows for the identification of direct EZH2 target genes.
-
Objective: To identify the genomic regions that lose H3K27me3 upon UNC1999 treatment and correlate these changes with gene expression.
-
Principle: Cells are treated with the inhibitor, and chromatin is cross-linked. The chromatin is then sheared and immunoprecipitated with an antibody against H3K27me3. The co-precipitated DNA is sequenced and mapped to the genome.
-
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with UNC1999 or vehicle control. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Spike-in Control: Crucially , for experiments involving global changes in a histone mark, add a defined amount of chromatin from a different species (e.g., Drosophila) to each sample before immunoprecipitation. This will be used for normalization.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27me3. Also, include an IgG control.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis: Align the sequencing reads to a combined reference genome (e.g., human and Drosophila). Use the ratio of reads aligning to the spike-in genome to normalize the reads from the experimental genome. This allows for an accurate comparison of H3K27me3 levels between treated and untreated samples.[17] Identify genes that show a significant reduction in H3K27me3 at their promoter or enhancer regions.
-
EZH2 Signaling Pathways and Their Interrogation
EZH2 is integrated into multiple signaling pathways that are critical for cancer development. UNC1999 can be used to dissect these connections.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EZH2 Promotes Cholangiocarcinoma Development and Progression through Histone Methylation and microRNA-Mediated Down-Regulation of Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. EZH2 Chemiluminescent Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Affected by UNC2399 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2399 is a potent and selective chemical probe used in the study of epigenetics and cancer biology. As a biotinylated derivative of UNC1999, it functions as a selective degrader of the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase that plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its primary effect through the specific degradation of EZH2. This leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression.[4][5][6] The biotin (B1667282) moiety of this compound makes it a valuable tool for chemoproteomic studies, enabling the enrichment and identification of EZH2 and its interacting partners from cell lysates.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its parent compound, UNC1999.
| Compound | Target | Assay Type | IC50 / EC50 | Cell Line / System | Reference |
| This compound | EZH2 | Radioactive Biochemical Assay | 17 nM | In vitro | [2][3] |
| UNC1999 | H3K27me3 reduction | In-Cell Western | 124 ± 11 nM | MCF10A | [6] |
| UNC1999 | Cell Proliferation | Proliferation Assay | 633 ± 101 nM | DB (DLBCL) | [6] |
Table 1: In vitro and cellular potency of this compound and UNC1999.
Affected Cellular Pathways
The degradation of EZH2 by this compound triggers a cascade of downstream effects, impacting numerous cellular signaling pathways.
Gene Expression Reprogramming
The most direct consequence of EZH2 degradation is the alteration of gene expression patterns. The reduction in H3K27me3 leads to the de-repression and subsequent upregulation of EZH2 target genes. These genes are often involved in critical cellular processes such as:
-
Tumor Suppression: Re-expression of tumor suppressor genes silenced by EZH2.
-
Differentiation: Promotion of cellular differentiation programs, particularly in the context of cancer stem cells.[5]
-
Developmental Pathways: Modulation of developmental signaling pathways that are aberrantly silenced in cancer.[5]
Conversely, studies have also shown that EZH2 inhibition can lead to the downregulation of genes involved in DNA damage repair (DDR), with a notable impact on the base excision repair (BER) pathway.[7]
Cell Cycle Regulation and Proliferation
By modulating the expression of key cell cycle regulators, this compound treatment can induce cell cycle arrest, primarily at the G1/S checkpoint.[4] This inhibition of cell cycle progression contributes to the anti-proliferative effects observed in various cancer cell lines.
Apoptosis and Autophagy
EZH2 plays a role in suppressing apoptosis. Its degradation by this compound can lead to the upregulation of pro-apoptotic genes and the induction of programmed cell death.[5] Additionally, in some cellular contexts, EZH2 inhibition has been linked to the induction of autophagy, an alternative cell death mechanism.[4][8]
Key Signaling Pathways
EZH2 is known to interact with and influence several major signaling pathways crucial for cancer cell survival and proliferation. Treatment with this compound can therefore lead to the modulation of:
-
Wnt/β-catenin Pathway: EZH2 can regulate the expression of components within the Wnt signaling pathway.[9]
-
PI3K/Akt/mTOR Pathway: EZH2 has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[10]
-
MEK/ERK Pathway: Crosstalk exists between EZH2 and the MEK/ERK signaling cascade, which is involved in cell proliferation and differentiation.[9]
-
JAK/STAT Pathway: EZH2 can influence the activity of the JAK/STAT pathway, which is critical for cytokine signaling and immune responses.[10]
-
NF-κB Signaling: EZH2 has been shown to interact with components of the NF-κB pathway, a key regulator of inflammation and immunity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
EZH2 Pull-Down Assay
This assay utilizes the biotin tag on this compound to isolate EZH2 and its associated proteins from cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting
Procedure:
-
Cell Lysis: Culture and treat cells with this compound or a vehicle control. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer.
-
Binding: Incubate the cell lysate with the prepared beads to allow the biotinylated this compound-EZH2 complex to bind.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and heating.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against EZH2 and other proteins of interest.
Western Blotting for H3K27me3 Levels
This protocol is used to quantify the reduction in global H3K27me3 levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantification: Quantify the band intensities to determine the relative change in H3K27me3 levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion
This compound is a powerful chemical probe for investigating the biological roles of EZH2. Its ability to selectively degrade EZH2 provides a robust method for studying the downstream consequences of EZH2 inhibition. The cellular pathways affected by this compound are diverse and interconnected, encompassing gene expression, cell cycle control, cell death mechanisms, and major signaling cascades. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies targeting EZH2 in cancer and other diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
The Development of UNC2399: A Biotinylated Chemical Probe for the EZH2/EZH1 Methyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide details the discovery and development of UNC2399, a biotinylated chemical probe designed for the study of the histone methyltransferases EZH2 and EZH1. Initially, there may have been some confusion regarding the target of this compound; however, it is crucial to clarify that this compound is not a ligand for the L3MBTL3 methyl-lysine reader domain. Instead, it is a derivative of UNC1999, a potent and selective inhibitor of EZH2 and EZH1.[1][2][3][4][5] This guide will provide a comprehensive overview of the development of UNC1999 and the subsequent synthesis and application of this compound as a valuable tool for researchers investigating the role of EZH2 and EZH1 in health and disease.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional repression through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][6] Dysregulation of EZH2 activity has been implicated in various cancers, making it a significant target for therapeutic intervention.[2][7] The development of chemical probes like UNC1999 and its derivatives has been instrumental in advancing our understanding of EZH2's biological functions.
Discovery and Development of the Parent Compound: UNC1999
The journey to this compound began with the discovery of UNC1999, a potent, selective, and orally bioavailable dual inhibitor of EZH2 and its close homolog EZH1.[1][4] UNC1999 was identified through a medicinal chemistry effort aimed at developing small molecule antagonists of histone methyltransferases.
Quantitative Data: Potency and Selectivity of UNC1999
The inhibitory activity and selectivity of UNC1999 were extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| UNC1999 | EZH2 (wild-type) | Radioactive Biochemical Assay | <10 nM | [8] |
| UNC1999 | EZH2 (Y641N mutant) | Radioactive Biochemical Assay | Potent Inhibition | [1] |
| UNC1999 | EZH1 | Radioactive Biochemical Assay | 45 nM | [8] |
| UNC1999 | EZH2 | Ki (SAM-competitive) | 4.6 nM | [1] |
| UNC2400 (Negative Control) | EZH2 | Radioactive Biochemical Assay | >13,000 nM | [8] |
| Compound | Cell Line | Assay Type | Cellular IC50 / EC50 | Reference |
| UNC1999 | MCF10A | In-Cell Western (H3K27me3 reduction) | 124 nM | [1] |
| UNC1999 | DB (EZH2 Y641N) | Cell Proliferation | 633 nM | [9] |
| UNC1999 | MLL-rearranged leukemia cells | Cell Growth Inhibition | Time and dose-dependent | [8] |
This compound: A Biotinylated Derivative for EZH2 Enrichment
To facilitate the study of EZH2 protein interactions and for use in chemoproteomic studies, a biotinylated version of UNC1999, designated this compound, was synthesized.[1][4][5] The design of this compound involved attaching a biotin (B1667282) molecule to the solvent-exposed N-alkyl piperazine (B1678402) group of UNC1999 via a long polyethylene (B3416737) glycol (PEG) linker. This strategic placement ensured that the high-affinity binding to EZH2 was maintained.[1][5]
Quantitative Data: Potency of this compound
This compound retains high potency for EZH2, making it a suitable tool for pull-down experiments.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | EZH2 | Radioactive Biochemical Assay | 17 nM | [1][5][6] |
Experimental Protocols
Synthesis of this compound (Biotinylated UNC1999)
The synthesis of this compound is achieved by coupling UNC1999 with a biotin-PEG linker. The detailed synthetic scheme can be found in the supporting information of Konze et al., ACS Chem Biol. 2013, 8(6), 1324-1334.[1] The general steps involve:
-
Preparation of the amine precursor (UNC1999 analog): Synthesis of the core UNC1999 structure with a reactive amine handle on the piperazine ring.
-
Activation of Biotin-PEG: Activation of the carboxylic acid group of a biotin-PEG derivative (e.g., using a coupling agent like HATU or HBTU).
-
Coupling Reaction: Reaction of the activated Biotin-PEG with the amine precursor of UNC1999 in the presence of a non-nucleophilic base (e.g., DIEA) in a suitable solvent (e.g., DMF).
-
Purification: Purification of the final product, this compound, using chromatographic techniques such as HPLC.
EZH2 Radioactive Biochemical Assay
This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-21) peptide substrate
-
[³H]-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (UNC1999 or this compound) dissolved in DMSO
-
Scintillation proximity assay (SPA) beads
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the diluted test compound to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing non-radioactive SAM).
-
Add SPA beads, which capture the radiolabeled peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This compound Pull-Down Assay for EZH2 Enrichment
This assay utilizes the biotin tag on this compound to capture EZH2 from cell lysates using streptavidin-coated beads.[1][5]
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot analysis (anti-EZH2, anti-GAPDH as a loading control)
Procedure:
-
Culture and harvest HEK293T cells.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the cell lysate with this compound for a defined period (e.g., 1-2 hours) at 4°C. A DMSO control should be run in parallel. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated UNC1999 before adding this compound.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for an additional period (e.g., 1 hour) at 4°C to allow the biotin-UNC2399-EZH2 complex to bind to the beads.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-EZH2 antibody to detect the enriched protein.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, is a central regulator of gene expression. Its activity is integrated into various signaling pathways that control cell proliferation, differentiation, and oncogenesis. One such pathway is the Wnt/β-catenin signaling cascade.
Caption: EZH2 in the Wnt/β-catenin signaling pathway.
Experimental Workflow: this compound Pull-Down Assay
The workflow for using this compound to identify EZH2-interacting proteins is a multi-step process that combines affinity purification with proteomic analysis.
Caption: Workflow for EZH2 pull-down using this compound.
Conclusion
This compound, a biotinylated derivative of the potent EZH2/EZH1 inhibitor UNC1999, serves as a critical tool for the biochemical and cellular investigation of these important epigenetic regulators. Its development has enabled researchers to effectively enrich EZH2 from cellular contexts, facilitating the study of its protein-protein interactions and its role in various signaling pathways. This technical guide provides a comprehensive overview of the discovery, characterization, and application of this compound, offering valuable information for researchers in the fields of epigenetics, cancer biology, and drug discovery. The continued use of such well-characterized chemical probes will undoubtedly lead to a deeper understanding of the complex biology of EZH2 and may pave the way for the development of novel therapeutic strategies.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
UNC2399: A High-Potency Chemical Probe for EZH2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in numerous cancers, making it a compelling target for therapeutic intervention. UNC2399 is a potent and selective chemical probe designed for studying EZH2 biology. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of its role in the EZH2 signaling pathway.
Quantitative Data Summary
This compound is a biotinylated derivative of the potent EZH2 inhibitor UNC1999. This modification allows for its use in affinity-based studies, such as protein pull-downs, while maintaining high inhibitory potency against EZH2. For comparative purposes, data for the parent compound, UNC1999, and its inactive analog, UNC2400, are also presented.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | EZH2 | Radioactive Biochemical Assay | 17 ± 2 nM | [1][2] |
| UNC1999 | EZH2 (Wild-Type) | Radioactive Biochemical Assay | <10 nM | [3] |
| UNC1999 | EZH2 (Y641N Mutant) | Radioactive Biochemical Assay | Potent Inhibition | [1] |
| UNC1999 | EZH1 | Radioactive Biochemical Assay | 45 nM | [3] |
| UNC2400 (Negative Control) | EZH2 | Radioactive Biochemical Assay | >13,000 nM | [3] |
Table 1: In Vitro Potency of UNC Series of EZH2 Probes. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against EZH2 and the closely related EZH1.
The parent compound, UNC1999, has been demonstrated to be orally bioavailable in mice, suggesting potential for in vivo applications of its derivatives.
| Compound | Dose | Route | Cmax | Species | Reference |
| UNC1999 | 50 mg/kg | Oral | 4,700 nM | Male Swiss Albino Mice | [1] |
Table 2: In Vivo Pharmacokinetic Parameter of UNC1999. This table provides the maximum plasma concentration (Cmax) of the parent compound UNC1999 following oral administration in mice.
EZH2 Signaling Pathway and this compound Intervention
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. PRC2 is recruited to specific gene promoters, where EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing. This process is crucial for regulating developmental genes and maintaining cellular identity. In cancer, the overexpression or mutation of EZH2 can lead to aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival. This compound, by inhibiting the catalytic activity of EZH2, prevents the formation of H3K27me3, thereby leading to the reactivation of silenced tumor suppressor genes.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for UNC2399 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of UNC2399, a selective EZH2 inhibitor, in in vitro cell culture experiments. This compound, a biotinylated derivative of UNC1999, serves as a potent tool for investigating the biological roles of EZH2 in various cellular processes.[1][2][3]
Introduction
This compound is a high-affinity small molecule that targets Enhancer of Zeste Homolog 2 (EZH2), a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression. By inhibiting EZH2, this compound can modulate gene expression, offering a powerful approach to study the downstream effects of PRC2 pathway dysregulation in cancer and other diseases. These protocols provide a framework for utilizing this compound in cell-based assays to explore its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 17 ± 2 nM | EZH2 Radioactive Biochemical Assay | [1][2] |
| Enrichment Concentration | 100 µM | HEK293T cell lysates | [1][2] |
Experimental Protocols
I. This compound Preparation and Storage
This protocol describes the proper handling and preparation of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 9.27 mg of this compound (M.Wt: 927.17 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
II. Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal cell seeding density, this compound concentration, and treatment duration should be empirically determined for each cell line and experimental endpoint.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates or culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Trypsinize and count the cells. Seed the cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Suspension cells: Count the cells and seed them in flasks or plates at the desired density.
-
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Cell Treatment:
-
Adherent cells: Remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Suspension cells: Add the appropriate volume of the this compound working solution directly to the cell suspension.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.
III. Western Blot Analysis of H3K27me3 Levels
This protocol describes how to assess the inhibitory effect of this compound on EZH2 activity by measuring the levels of its product, H3K27me3.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
IV. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with a range of this compound concentrations in a 96-well plate
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT example):
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dose-response range of this compound for the desired time.
-
Add MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value for cell viability.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation and subsequent gene silencing.
General Experimental Workflow for this compound In Vitro Studies
Caption: Workflow for in vitro cell-based experiments using this compound.
References
Application Notes and Protocols for UNC2399 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2399 is a potent and selective chemical probe for the study of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a biotinylated version of the EZH2/EZH1 inhibitor UNC1999, this compound serves as an invaluable tool for investigating EZH2-protein interactions and its role in various signaling pathways. The biotin (B1667282) tag allows for the efficient enrichment of EZH2 and its associated protein complexes from cell lysates through affinity-based pull-down assays, a technique analogous to immunoprecipitation. These application notes provide a comprehensive guide for utilizing this compound in such assays.
This compound functions as a selective degrader of EZH2 and demonstrates significant in vitro potency against EZH2 with an IC50 value of 17 nM.[1] Its ability to enrich EZH2 from cell lysates makes it particularly useful for chemoproteomics studies.[2]
Data Presentation
A summary of the quantitative data for this compound and its parent compound, UNC1999, is presented below. This information is critical for designing and interpreting experiments.
| Compound | Target(s) | IC50 | Assay Type | Reference |
| This compound | EZH2 | 17 ± 2 nM | In vitro radioactive biochemical assay | [2] |
| UNC1999 | EZH2 (wild-type) | < 10 nM | In vitro methyltransferase assay | [3] |
| EZH2 (Y641N mutant) | Potent Inhibition | Cell-based proliferation assay | [4] | |
| EZH1 | 45 nM | In vitro methyltransferase assay | [3] |
Signaling Pathway
EZH2, as a core component of the PRC2 complex, plays a central role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. The activity of EZH2 and the PRC2 complex is integrated with major cellular signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer. Understanding these connections is crucial for elucidating the biological consequences of EZH2 inhibition or degradation.
Experimental Protocols
Protocol 1: this compound-mediated Pull-down of EZH2 from Cell Lysates
This protocol outlines the steps for enriching EZH2 and its interacting partners from cultured cells using this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Streptavidin-conjugated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2x Laemmli sample buffer
-
DMSO (vehicle control)
-
UNC1999 (optional, for competition assay)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for 4-24 hours. The optimal concentration and incubation time should be determined empirically for each cell line.
-
For a competition control, pre-treat cells with a high concentration of UNC1999 (e.g., 100 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Streptavidin Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the required amount of beads to a new tube.
-
Wash the beads three times with Lysis Buffer by pelleting the beads with a magnetic stand and aspirating the supernatant.
-
-
Pull-down:
-
Normalize the protein concentration of the lysates.
-
Incubate the cleared lysate (e.g., 1-2 mg of total protein) with the pre-washed streptavidin beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-EZH2 antibody to confirm successful pull-down.
-
The eluate can also be analyzed by mass spectrometry to identify EZH2-interacting proteins.
-
Experimental Workflow Diagram
Concluding Remarks
This compound is a powerful chemical tool for the selective enrichment and study of EZH2. The protocols provided herein offer a robust framework for utilizing this compound in immunoprecipitation-like assays. Researchers should optimize parameters such as this compound concentration, incubation times, and buffer conditions for their specific cell systems and experimental goals. The successful application of these methods will facilitate a deeper understanding of EZH2 biology and its role in disease, potentially aiding in the development of novel therapeutic strategies.
References
- 1. neb.com [neb.com]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Effective EZH2 Pulldown Using UNC2399
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the effective pulldown of Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase, using the biotinylated chemical probe UNC2399. The following sections offer a summary of the required concentrations, a comprehensive experimental protocol, and a visual representation of the workflow.
Introduction
This compound is a potent and selective chemical probe derived from the EZH2/EZH1 inhibitor UNC1999.[1][2] By incorporating a biotin (B1667282) tag, this compound enables the specific enrichment and isolation of EZH2 from cellular lysates through affinity-based pulldown assays.[1][2] This tool is invaluable for studying EZH2 interactions, downstream targets, and the efficacy of potential drug candidates. This compound exhibits high in vitro potency for EZH2 with a reported IC50 of 17 nM.[3][4][5]
Data Summary: this compound Concentration for EZH2 Pulldown
The following table summarizes the key quantitative data for the successful pulldown of EZH2 using this compound as described in the literature.
| Parameter | Value | Cell Line | Source |
| This compound Concentration | 100 µM | HEK293T | Konze et al., 2013 |
| UNC1999 (competitor) | 100 µM | HEK239T | Konze et al., 2013 |
| UNC2400 (negative control) | 100 µM | HEK239T | Konze et al., 2013 |
| Incubation Time | 1 hour | HEK239T | Konze et al., 2013 |
| Binding Temperature | 4°C | HEK239T | Konze et al., 2013 |
Signaling Pathway and Experimental Workflow
This compound-EZH2 Interaction and Pulldown Mechanism
Caption: this compound binds to EZH2, which is then captured by streptavidin beads for isolation.
Experimental Workflow for EZH2 Pulldown
Caption: Workflow for EZH2 pulldown using this compound, from cell lysis to Western blot analysis.
Detailed Experimental Protocols
The following protocols are based on the methods described by Konze et al. in ACS Chemical Biology, 2013, for the pulldown of EZH2 from HEK293T cells.
Cell Lysis
-
Culture and Harvest Cells: Grow HEK293T cells to 80-90% confluency.
-
Wash: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM EDTA, 50 mM NaF, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate: Incubate the cells with lysis buffer on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
EZH2 Pulldown with this compound
-
Pre-clear Lysate: To 1 mg of total protein lysate, add 20 µL of a 50% slurry of streptavidin-coupled magnetic beads. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Separate Beads: Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
Add this compound: Add this compound to the pre-cleared lysate to a final concentration of 100 µM. As controls, use DMSO (vehicle), 100 µM UNC1999 (competitor), or 100 µM UNC2400 (negative control) in separate pulldown reactions.
-
Incubate: Incubate the lysate with the compounds for 1 hour at 4°C with gentle rotation.
-
Prepare Beads: While the lysate is incubating, wash 30 µL of a 50% slurry of streptavidin-coupled magnetic beads three times with 1 mL of ice-cold lysis buffer.
-
Capture EZH2 Complex: Add the washed streptavidin beads to the lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation.
-
Wash Beads: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.
Elution and Western Blot Analysis
-
Elute Proteins: Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Denature: Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Load and Run Gel: Briefly centrifuge the samples, place them on a magnetic rack, and load the supernatant onto an SDS-PAGE gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for EZH2. Following incubation with an appropriate secondary antibody, visualize the protein bands using a chemiluminescence detection system. The enrichment of EZH2 in the this compound pulldown lane compared to the control lanes will confirm a successful pulldown.
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [en.bio-protocol.org]
- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. neb.com [neb.com]
Application of UNC2399 in Chromatin Biology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2399 is a potent and selective chemical probe designed for the study of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As a biotinylated derivative of the well-characterized EZH2/EZH1 inhibitor UNC1999, this compound serves as an invaluable tool for researchers investigating the role of EZH2 in chromatin biology, gene regulation, and disease. The biotin (B1667282) tag enables the specific enrichment of EZH2 from cell lysates, facilitating a range of applications from pull-down assays to identify interacting proteins, to chemoproteomic approaches for mapping the EZH2 interactome. This document provides detailed application notes and experimental protocols for the effective use of this compound in chromatin biology research.
Mechanism of Action
This compound functions as a selective degrader of EZH2. The underlying UNC1999 moiety is a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2 and its close homolog EZH1, preventing the transfer of methyl groups to its primary substrate, Histone H3 at lysine (B10760008) 27 (H3K27). The biotin tag on this compound allows for the specific binding and subsequent isolation of the EZH2 protein, and by extension, the Polycomb Repressive Complex 2 (PRC2) of which it is a core catalytic component. The primary application of this compound is not as an inhibitor in cellular assays, but rather as an affinity reagent for the capture and analysis of EZH2 and its associated protein complexes.
Applications in Chromatin Biology
The primary applications of this compound in chromatin biology revolve around its ability to specifically isolate EZH2 and its associated complexes. This enables researchers to:
-
Identify EZH2-interacting proteins: Through pull-down assays followed by mass spectrometry, researchers can identify novel proteins that associate with EZH2 in various cellular contexts.
-
Investigate the composition of the PRC2 complex: this compound can be used to purify the PRC2 complex and analyze its subunit composition under different physiological or pathological conditions.
-
Explore the EZH2 interactome in response to stimuli: By treating cells with different stimuli before lysis and pull-down with this compound, researchers can study how the EZH2 interactome changes.
-
Chemoproteomic profiling: this compound can be employed in chemoproteomic workflows to map the cellular targets of UNC1999-based inhibitors and to understand their off-target effects.
Quantitative Data Summary
The functional consequence of EZH2 inhibition by the parent compound UNC1999 has been quantitatively characterized in various studies. This data provides an insight into the expected downstream effects on chromatin when EZH2 is depleted or inhibited, for instance, through the processes studied using this compound.
Table 1: Effect of UNC1999 on Histone H3 Lysine 27 Methylation
| Cell Line | Treatment | H3K27me3 Reduction (%) | H3K27me2 Reduction (%) | Reference |
| MLL-rearranged leukemia cells | 1 µM UNC1999 for 4 days | ~85 | ~77 | [Konze et al., 2013] |
| HT-29 (colon cancer) | 5 µM UNC1999 for 72h | Significant reduction | Not reported | [He et al., 2015] |
| HCT-15 (colon cancer) | 5 µM UNC1999 for 72h | Significant reduction | Not reported | [He et al., 2015] |
Table 2: Gene Expression Changes Induced by UNC1999
| Cell Line | Treatment | Key Upregulated Genes | Fold Change | Reference |
| MLL-rearranged leukemia cells | 1 µM UNC1999 for 4 days | Cdkn2a | > 4-fold | [Konze et al., 2013] |
| OMM1 (uveal melanoma) | 5-20 µM UNC1999 for 48h | Pro-apoptotic genes | Concentration-dependent increase | [Li et al., 2021] |
Experimental Protocols
Protocol 1: EZH2 Pull-Down Assay from Cell Lysates
This protocol describes the use of this compound to enrich EZH2 and its interacting proteins from a total cell lysate.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture plates and reagents
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells using an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and wash them twice with cell lysis buffer.
-
-
Incubation with this compound:
-
Incubate the cleared cell lysate (e.g., 1-2 mg of total protein) with this compound at a final concentration of 1-5 µM for 1-2 hours at 4°C with gentle rotation. A no-probe control or a control with a non-biotinylated EZH2 inhibitor should be included.
-
-
Capture of EZH2-UNC2399 Complexes:
-
Add the pre-washed streptavidin magnetic beads to the lysate-UNC2399 mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the biotinylated this compound-EZH2 complexes to bind to the beads.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer. Between each wash, remove the tube from the magnetic rack and gently resuspend the beads.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting using an anti-EZH2 antibody to confirm successful pull-down.
-
For identification of interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
Protocol 2: Chemoproteomic Profiling of EZH2 Targets
This protocol outlines a competitive chemoproteomic workflow to identify cellular targets of EZH2 inhibitors using this compound.
Materials:
-
This compound
-
Test EZH2 inhibitor (non-biotinylated)
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry analysis
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Prepare clarified cell lysate as described in Protocol 1.
-
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Treat the lysates with varying concentrations of the non-biotinylated test inhibitor or a vehicle control (DMSO) for 1 hour at 4°C.
-
-
Probe Labeling:
-
Add this compound to each lysate at a final concentration of 1 µM and incubate for 1 hour at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Proceed with the capture of biotinylated proteins using streptavidin magnetic beads as described in Protocol 1 (steps 4 and 5).
-
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of identified peptides across the different treatment conditions.
-
Proteins whose binding to this compound is competed off by the test inhibitor will show a dose-dependent decrease in abundance. This indicates that they are potential targets of the test inhibitor.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways involving EZH2.
Experimental Workflow Diagram
Caption: Workflow for this compound-mediated EZH2 pull-down.
Logical Relationship Diagram
Caption: Logical relationships in this compound applications.
Application Note: UNC2399 for Proteomic Analysis of EZH2 Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for methylating histone H3 on lysine (B10760008) 27 (H3K27). This modification leads to transcriptional repression and is crucial for processes such as embryonic development, cell differentiation, and maintaining cell identity. Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime target for therapeutic intervention.
Understanding the composition and dynamics of EZH2-containing protein complexes is vital for elucidating its function in both normal and disease states. UNC2399 is a potent and selective chemical probe designed for the study of EZH2 complexes. It is a biotinylated version of UNC1999, a dual inhibitor of EZH2 and its close homolog EZH1. The biotin (B1667282) tag on this compound enables the affinity-based enrichment of EZH2 and its associated proteins from cell lysates for subsequent proteomic analysis by mass spectrometry (AP-MS). This application note provides detailed protocols and data presentation for the use of this compound in the proteomic analysis of EZH2 complexes.
Quantitative Data
The inhibitory activity of the parent compound, UNC1999, highlights the potency and selectivity of this chemical scaffold.
Table 1: Inhibitory Activity of UNC1999 (Parent Compound of this compound)
| Target | IC50 (nM) | Assay Type |
| EZH2 | <10 - 45 | Cell-free methyltransferase assay |
| EZH1 | 45 | Cell-free methyltransferase assay |
| H3K27 Methylation | 124 | In-cell assay (MCF10A cells) |
Data compiled from multiple sources.[1]
Table 2: Representative Proteins Identified in EZH2 Complex Pulldown by AP-MS
The following table lists core PRC2 components and selected known interactors that are expected to be identified in a this compound pulldown experiment from a relevant cell line (e.g., HEK293T). The quantitative values (e.g., spectral counts, fold enrichment) will vary depending on the specific experimental setup.
| Protein | Gene | Function/Role in Complex | Expected Relative Abundance |
| Enhancer of zeste homolog 2 | EZH2 | Catalytic subunit (Bait) | High |
| Embryonic ectoderm development | EED | Core component, binds H3K27me3 | High |
| Suppressor of zeste 12 homolog | SUZ12 | Core component, structural integrity | High |
| Retinoblastoma-binding protein 4 | RBBP4 | Core component, histone binding | High |
| Retinoblastoma-binding protein 7 | RBBP7 | Core component, histone binding | High |
| AE-binding protein 2 | AEBP2 | Accessory subunit, enhances activity | Medium |
| Jumonji and AT-rich interaction domain-containing protein 2 | JARID2 | Accessory subunit, targeting | Medium |
| DNA methyltransferase 1 | DNMT1 | Interactor, links to DNA methylation | Variable |
| Histone deacetylase 1 | HDAC1 | Interactor, links to histone deacetylation | Variable |
Experimental Protocols
Protocol 1: this compound Affinity Purification of EZH2 Complexes from HEK293T Cells
This protocol details the steps for enriching EZH2 and its interacting proteins from HEK293T cell lysate using this compound.
Materials:
-
HEK293T cells
-
This compound (biotinylated probe)
-
UNC2400 (inactive control probe)
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, or as optimized)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5, or on-bead digestion buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to ~80-90% confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Affinity Pulldown:
-
Pre-clear the lysate by incubating with unconjugated magnetic beads for 1 hour at 4°C.
-
Equilibrate streptavidin-coated magnetic beads with Lysis Buffer.
-
To parallel tubes, add the pre-cleared lysate and either this compound or the negative control UNC2400 to a final concentration of 1-5 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to EZH2 complexes.
-
Add the equilibrated streptavidin beads to each lysate-probe mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution/On-Bead Digestion:
-
For elution, resuspend the beads in Elution Buffer and incubate at 95°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Alternatively, for direct mass spectrometry sample preparation, proceed with on-bead digestion as described in Protocol 2.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol describes the on-bead tryptic digestion of proteins captured by this compound for subsequent LC-MS/MS analysis.
Materials:
-
Beads with captured protein complexes from Protocol 1
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Wash the beads with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Cleanup:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt and concentrate the peptides using a C18 StageTip or equivalent.
-
The cleaned peptides are now ready for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-based proteomic analysis of EZH2 complexes.
EZH2 in the Wnt/β-catenin Signaling Pathway
EZH2 has been shown to regulate the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and development.[2] EZH2 can repress the expression of Wnt pathway inhibitors, thereby promoting signaling.
Caption: EZH2-mediated regulation of the Wnt/β-catenin signaling pathway.
References
Application Notes: Detection of EZH2 Protein Levels by Western Blot Following UNC2399 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant therapeutic target.[1][3] UNC2399 is a chemical probe that can be used to study the effects of EZH2 inhibition. This document provides a detailed protocol for assessing the impact of this compound treatment on EZH2 protein levels in cultured cells using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling pathway of EZH2 and the experimental workflow for the Western blot protocol.
Caption: Simplified EZH2 signaling pathway leading to transcriptional repression.
Caption: Experimental workflow for Western blot analysis of EZH2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration. Optimal treatment conditions may vary depending on the cell line and experimental goals.
Cell Lysis and Protein Extraction
This protocol is suitable for adherent cells.[4]
-
Wash Cells: Carefully aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (see table below for recipe) supplemented with fresh protease and phosphatase inhibitors to the culture dish. A common recommendation is 1 mL per 10 cm dish.[5]
-
Scrape and Collect: Use a cell scraper to gently scrape the adherent cells off the plate in the presence of the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]
-
Clarification: Centrifuge the lysate at 12,000 - 16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
-
Storage: Store the protein lysate at -80°C for long-term use or proceed directly to protein quantification.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for each lane in the subsequent SDS-PAGE.
Western Blotting
-
Sample Preparation: Prepare protein samples for loading by mixing the desired amount of protein (typically 20-50 µg per lane) with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% MOPS or Bis-Tris polyacrylamide gel.[6] Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 diluted in blocking buffer. The incubation can be performed for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This incubation is typically for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.[6]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[6]
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables.
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 4°C |
| Protease/Phosphatase Inhibitors | Commercially available cocktails or individual inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) | -20°C |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue | Room Temp. |
| TBST (Wash Buffer) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 | Room Temp. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 4°C |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution Range | Incubation Time | Incubation Temp. |
| Primary Antibody | ||||
| Anti-EZH2[7][8] | Rabbit/Mouse | 1:500 - 1:1000 | 1 hr - Overnight | RT / 4°C |
| Anti-β-actin (Loading Control) | Mouse | 1:1000 - 1:5000 | 1 hr | RT |
| Secondary Antibody | ||||
| Anti-Rabbit IgG (HRP) | Goat/Donkey | 1:2000 - 1:10000 | 1 hr | RT |
| Anti-Mouse IgG (HRP) | Goat/Donkey | 1:2000 - 1:10000 | 1 hr | RT |
Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody and experimental system.
Expected Results
Treatment with an effective EZH2 inhibitor like this compound is not expected to directly alter the total protein levels of EZH2 itself in the short term. The primary mechanism of such inhibitors is to block the catalytic activity of the EZH2 protein. Therefore, a more direct and informative readout of this compound efficacy would be to perform a Western blot for the H3K27me3 mark. A successful inhibition of EZH2 by this compound would lead to a significant decrease in the global levels of H3K27me3. The EZH2 Western blot serves as a crucial control to ensure that any observed changes in H3K27me3 are not due to a reduction in the total amount of the EZH2 enzyme. It also confirms the presence of the target protein in the cell lysates. For loading controls, housekeeping proteins such as β-actin, GAPDH, or tubulin should be used to ensure equal protein loading across all lanes.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. origene.com [origene.com]
- 6. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 7. EZH2 Polyclonal Antibody (36-6300) [thermofisher.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Harnessing Synergistic Effects of UNC2399 in Combination with Epigenetic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the EZH2 inhibitor UNC2399 (a biotinylated derivative of UNC1999) in combination with other classes of epigenetic inhibitors. The following sections detail the scientific rationale, present key quantitative data from preclinical studies, and provide detailed protocols for investigating the synergistic anti-cancer effects of these combinations.
Introduction
Epigenetic dysregulation is a hallmark of cancer, making enzymes that modify chromatin attractive therapeutic targets. This compound, a potent and selective inhibitor of the histone methyltransferase EZH2, has shown promise in preclinical cancer models. As the functional counterpart of UNC1999, its effects are representative of EZH2 inhibition. Emerging evidence suggests that combining EZH2 inhibitors with other epigenetic-modifying agents, such as Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal domain (BET) inhibitors, and DOT1L inhibitors, can lead to synergistic or enhanced anti-tumor activity. This synergy often arises from the complementary mechanisms of these agents in regulating gene expression, cell cycle progression, and apoptosis.
Scientific Rationale for Combination Therapies
The combination of this compound with other epigenetic inhibitors is predicated on the interconnectedness of epigenetic regulatory pathways. EZH2, as part of the Polycomb Repressive Complex 2 (PRC2), catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.
-
EZH2 and HDAC Inhibitors: HDACs remove acetyl groups from histones, leading to a more condensed chromatin state and gene silencing. The combination of an EZH2 inhibitor (like this compound) and an HDAC inhibitor (like Vorinostat) can lead to a more profound reactivation of tumor suppressor genes by preventing H3K27 trimethylation and promoting histone acetylation.[1][2][3] This dual action can synergistically induce cell cycle arrest and apoptosis.[4][5]
-
EZH2 and BET Inhibitors: BET proteins (like BRD4) are "readers" of histone acetylation marks and are crucial for the transcription of key oncogenes, such as MYC. While EZH2 inhibitors work to de-repress tumor suppressors, BET inhibitors can suppress the expression of oncogenic drivers. This two-pronged attack can be highly effective in cancers dependent on these pathways.[6][7][8]
-
EZH2 and DOT1L Inhibitors: DOT1L is a histone methyltransferase responsible for H3K79 methylation, a mark associated with active transcription. In certain cancers, such as MLL-rearranged leukemias, both EZH2 and DOT1L are critical for maintaining the oncogenic gene expression program. Their combined inhibition can lead to a synergistic collapse of this program.[9][10]
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative data from studies investigating the combination of EZH2 inhibitors with other epigenetic modifiers.
Table 1: Synergistic Effects of EZH2 and HDAC Inhibitors on Cancer Cell Viability
| Cancer Type | Cell Line(s) | EZH2 Inhibitor (Concentration) | HDAC Inhibitor (Concentration) | Effect | Combination Index (CI) | Reference(s) |
| Glioblastoma | BT73, BT147 | UNC1999 (4-6 µM) | HDACi compound 26 (0.1-0.4 µM) | Synergistic decrease in cell viability | ED50=0.55 (BT73), ED50=0.35 (BT147) | [4] |
| Non-Small Cell Lung Cancer | H1975, PC-3 | 3-Deazaneplanocin A (DZNep) (0.2 µM) | Vorinostat (B1683920) (SAHA) (2 µM) | Synergistic suppression of proliferation | Not specified | [1][5] |
| Castration-Resistant Prostate Cancer | - | GSK126 | Vorinostat | Strong inhibition of cell growth | Not specified | [3] |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type | SCCOHT-1, BIN67 | EPZ-6438 (0-1 µmol/L) | Quisinostat (0-6 nmol/L) | Synergistic suppression of proliferation | Not specified | [2] |
Table 2: Synergistic Effects of EZH2 and BET Inhibitors on Cancer Cells
| Cancer Type | Cell Line(s) | EZH2 Inhibitor (Concentration) | BET Inhibitor (Concentration) | Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Diffuse Intrinsic Pontine Glioma | H3K27M DIPG cells | EPZ6438 | JQ-1 | Enhanced inhibition of cell proliferation and promotion of apoptosis |[6][7] | | Metastatic Prostate Cancer | DU145, PC3 | GSK126 | JQ-1 | Outperformed single drugs in inhibiting cell viability and proliferation |[8][11] | | Pediatric Rhabdoid Tumors | AT/RT cells | GSK126 (6 µM) | JQ1 (0.3 µM) | Increased therapeutic benefit in vitro and in vivo |[12][13] |
Table 3: Synergistic Effects of EZH2 and DOT1L Inhibitors on Cancer Cells
| Cancer Type | Cell Line(s) | EZH2 Inhibitor | DOT1L Inhibitor | Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | B-cell Lymphoma | Panel of cell lines | Tazemetostat | Pinometostat | Synergistic decrease in proliferation |[9][14] | | Neuroblastoma | 8 NB cell lines | GSK343 | SGC0946 | Strongest synergy in inhibiting cell proliferation |[10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the combination of this compound with other epigenetic inhibitors.
Caption: Synergistic mechanism of EZH2 and HDAC inhibitors.
Caption: General experimental workflow for combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other epigenetic inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single and combination drug treatments on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (and its inactive control, UNC2400, if available)
-
Other epigenetic inhibitor (e.g., Vorinostat, JQ1, SGC0946)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and the other inhibitor in DMSO.
-
Perform serial dilutions of each inhibitor and their combination in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following single and combination drug treatments.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and other epigenetic inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 0.3 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the other inhibitor, or the combination at predetermined concentrations for 24-72 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis
Objective: To assess the effect of drug treatments on the protein levels of key epigenetic marks and signaling molecules.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-H3K27ac, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like Actin or GAPDH to normalize protein levels.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine the changes in histone modifications (e.g., H3K27me3, H3K27ac) at specific gene promoters following drug treatment.
Materials:
-
Treated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-H3K27me3, anti-H3K27ac, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking and Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies (or IgG control) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of target genes.
-
Analyze the data as a percentage of input to determine the enrichment of the histone mark at the specific locus.
-
Conclusion
The combination of this compound with other epigenetic inhibitors represents a promising therapeutic strategy for various cancers. The provided data and protocols offer a framework for researchers to investigate these synergistic interactions, elucidate underlying mechanisms, and potentially identify novel and more effective anti-cancer therapies. Careful experimental design and data analysis, as outlined in these notes, are crucial for advancing our understanding and application of these combination strategies in oncology.
References
- 1. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Combined inhibition of histone methyltransferases EZH2 and DOT1L is an effective therapy for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Epigenetic Silencing of Apoptosis-Inducing Gene Expression Can Be Efficiently Overcome by Combined SAHA and TRAIL Treatment in Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive exploration of JQ1 and GSK2801 targets in breast cancer using network pharmacology and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug and disease signature integration identifies synergistic combinations in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2399 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UNC2399 is a potent and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in a variety of cancers, including triple-negative breast cancer, and its activity is associated with the silencing of tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Unlike EZH2 inhibitors that only block its methyltransferase activity, this compound, a biotinylated derivative of the EZH2 inhibitor UNC1999, leads to the degradation of the EZH2 protein. This approach can be particularly effective in cancers where the non-catalytic functions of EZH2 contribute to tumorigenesis.
These application notes provide a comprehensive guide for the experimental design of this compound in cancer cell lines, including detailed protocols for key assays and data presentation formats.
Data Presentation
Table 1: In Vitro IC50 of this compound for EZH2
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | EZH2 | 17 | Radioactive Biochemical Assay |
Data based on in vitro biochemical assays.
Table 2: Representative IC50 Values of EZH2 Inhibitors in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | MS1943 | ~5 |
| BT-549 | Triple-Negative Breast Cancer | MS1943 | ~5 |
| HCC70 | Triple-Negative Breast Cancer | MS1943* | ~4 |
Note: MS1943 is a first-in-class EZH2 selective degrader with a similar mechanism of action to this compound. Specific IC50 values for this compound in various cancer cell lines are not widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their cell line of interest.
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated degradation of EZH2 and its downstream effects.
Application Notes and Protocols for Live-Cell Imaging with UNC1999 Fluorescent Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC1999 fluorescent conjugates for live-cell imaging of the epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2). The information provided is intended to enable researchers to effectively design and execute experiments to visualize and quantify EZH2 localization and dynamics in living cells.
Introduction
UNC1999 is a potent and selective inhibitor of the histone methyltransferases EZH2 and EZH1. To facilitate the study of EZH2 in its native cellular environment, a fluorescently labeled version of a UNC1999 analog, designated as UNC2239, has been developed. This probe allows for real-time visualization of EZH2 within living cells, providing a powerful tool for investigating its role in various biological processes and for the development of novel therapeutics targeting the EZH2 pathway. UNC2239 is a conjugate of a UNC1999 analog and a membrane-permeant merocyanine (B1260669) dye, enabling it to efficiently enter live cells and bind to its target.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the UNC1999 inhibitor and its fluorescent conjugate, UNC2239. This information is critical for designing and interpreting live-cell imaging experiments.
| Compound | Target(s) | In Vitro IC50 | Cellular H3K27me3 IC50 | Cell Proliferation EC50 (DB cells) | Notes |
| UNC1999 | EZH2, EZH1 | EZH2: <10 nM, EZH1: 45 nM[2] | 124 ± 11 nM (MCF10A cells, 72h)[1] | 633 ± 101 nM (8-day exposure)[1] | Orally bioavailable EZH2/EZH1 inhibitor.[1] |
| UNC2239 | EZH2 | 21 ± 1 nM[1] | Not Reported | Not Reported | Fluorescent probe for live-cell imaging of EZH2.[1] |
Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). The activity of EZH2 is implicated in numerous cellular processes and is often dysregulated in cancer. The following diagram illustrates a simplified signaling pathway involving EZH2.
Caption: Simplified EZH2 signaling pathway and point of inhibition.
Experimental Protocols
General Guidelines for Live-Cell Imaging
Successful live-cell imaging requires careful attention to maintaining cell health and minimizing phototoxicity.
-
Cell Culture: Culture cells on high-quality glass-bottom dishes or plates suitable for high-resolution microscopy. Ensure cells are healthy and in the logarithmic growth phase.
-
Imaging Medium: Use an imaging medium that maintains physiological pH and osmolarity. CO2-independent media can be used for short-term imaging, while a stage-top incubator with CO2 and temperature control is recommended for long-term experiments.
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. Consider using time-lapse imaging with longer intervals to reduce light exposure.
Protocol for Live-Cell Imaging with UNC2239
This protocol provides a starting point for imaging EZH2 in live cells using UNC2239. Optimization may be required for different cell types and experimental setups.
Materials:
-
UNC2239 fluorescent probe
-
Healthy, logarithmically growing cells cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Confocal or widefield fluorescence microscope equipped with appropriate filters and a sensitive camera
-
Stage-top incubator for temperature and CO2 control (recommended for long-term imaging)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Probe Preparation: Prepare a stock solution of UNC2239 in DMSO. The final working concentration will need to be optimized, but a starting range of 100-500 nM is recommended.
-
Cell Labeling: a. Remove the culture medium from the cells. b. Add pre-warmed live-cell imaging medium containing the desired concentration of UNC2239. c. If nuclear counterstaining is desired, add Hoechst 33342 at a final concentration of 1 µg/mL. d. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): a. Gently remove the labeling medium. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence. c. After the final wash, add fresh, pre-warmed live-cell imaging medium to the dish.
-
Imaging: a. Transfer the dish to the microscope stage. If using a stage-top incubator, ensure the environment is stable at 37°C and 5% CO2. b. Allow the dish to equilibrate on the stage for at least 10 minutes before imaging. c. Locate the cells using brightfield or DIC optics. d. Acquire fluorescent images using the appropriate filter sets for UNC2239 (based on the properties of the conjugated merocyanine dye, typically in the red to far-red spectrum) and Hoechst 33342 (blue). e. Optimize acquisition settings (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using UNC2239.
Caption: General workflow for live-cell imaging with UNC2239.
Conclusion
UNC1999 and its fluorescent conjugate, UNC2239, are valuable chemical tools for studying the function and dynamics of EZH2 in live cells. The protocols and data presented here provide a foundation for researchers to design and execute robust live-cell imaging experiments. Careful optimization of experimental conditions will be key to obtaining high-quality, reproducible data that will further our understanding of EZH2 biology and its role in disease.
References
Application Notes: UNC2399 Pulldown Assay for EZH2 Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for performing a pulldown assay using UNC2399, a potent, biotinylated chemical probe for the histone methyltransferase EZH2. This compound, a derivative of UNC1999, is a selective inhibitor and degrader of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The biotin (B1667282) tag on this compound allows for its effective use as a "bait" to capture EZH2 and its associated protein complexes from cell lysates. This method is invaluable for validating the direct interaction between this compound and EZH2, and for identifying other potential binding partners, thereby aiding in drug development and the study of epigenetic regulation. The protocol outlines cell lysate preparation, affinity purification of the this compound-protein complex using streptavidin-coated beads, and subsequent analysis by Western blotting.
Signaling Pathway Context
EZH2 is the catalytic subunit of the PRC2 complex, which also includes core components like SUZ12 and EED. This complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression or gene silencing. This compound exerts its function by directly inhibiting the methyltransferase activity of EZH2.
Caption: EZH2 function within the PRC2 complex and its inhibition by this compound.
Experimental Data Summary
The following table summarizes key quantitative data and recommended starting concentrations for the this compound pulldown assay.
| Parameter | Value/Range | Reference/Note |
| This compound IC₅₀ for EZH2 | 17 ± 2 nM | In vitro biochemical assay.[1][3] |
| Cell Line Example | HEK293T | Has been shown to be effective for EZH2 enrichment.[1][3] |
| This compound "Bait" Concentration | 10-100 µM | Starting recommendation for lysate incubation.[3] |
| Total Protein (Lysate) | 500 - 1000 µg per pulldown | A common starting range for detecting protein interactions.[4] |
| Streptavidin Beads | 25 - 50 µL of slurry per pulldown | Varies by manufacturer; follow their recommendations. |
| Incubation Time (Lysate + Beads) | 2 hours - Overnight | Longer incubation may increase yield but also background. |
| Incubation Temperature | 4°C | To maintain protein stability and integrity. |
Experimental Workflow
The pulldown assay uses the high-affinity interaction between biotin and streptavidin to isolate the this compound probe and its binding partners.[5][6] The biotinylated this compound is first immobilized on streptavidin-coated beads. These beads are then incubated with cell lysate containing the "prey" proteins. After washing away non-specific binders, the captured protein complexes are eluted from the beads and analyzed.
Caption: Step-by-step workflow for the this compound pulldown assay.
Detailed Experimental Protocol
Materials and Reagents
-
Chemical Probe: this compound (biotinylated)
-
Control Probe: Biotin (as a negative control)
-
Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin)
-
Cell Line: HEK293T or other cell line expressing EZH2
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease/Phosphatase Inhibitors: Cocktail tablets or solution
-
Wash Buffer: Lysis buffer or PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer: 2X Laemmli Sample Buffer or a non-denaturing elution buffer (e.g., high concentration of free biotin)
-
Antibodies: Primary antibody (e.g., anti-EZH2), appropriate secondary HRP-conjugated antibody
-
General Reagents: PBS, SDS-PAGE gels, transfer membranes, ECL substrate
Protocol Steps
1. Preparation of Cell Lysate
-
Culture HEK293T cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 1-2 mg/mL with lysis buffer.
2. Bead Preparation and Bait Immobilization
-
Resuspend the streptavidin magnetic beads slurry by gentle vortexing.
-
For each pulldown reaction, transfer 50 µL of bead slurry to a new 1.5 mL tube.
-
Place the tube on a magnetic stand to capture the beads. Discard the supernatant.
-
Wash the beads three times with 500 µL of Wash Buffer.
-
After the final wash, resuspend the beads in 200 µL of Wash Buffer.
-
Add this compound to a final concentration of 10-100 µM. For a negative control, add an equimolar amount of free biotin.
-
Incubate for 1 hour at 4°C with gentle rotation to immobilize the bait.
3. Pulldown (Affinity Purification)
-
After incubation, place the tubes on the magnetic stand and discard the supernatant.
-
Wash the this compound-conjugated beads three times with 500 µL of ice-cold Wash Buffer to remove any unbound probe.
-
Add 500-1000 µg of the prepared cell lysate to the beads.
-
Incubate at 4°C for at least 2 hours (or overnight for potentially weak interactions) with gentle end-over-end rotation.
4. Washing
-
Place the tube on the magnetic stand to capture the bead-protein complexes. Save a small aliquot of the supernatant ("flow-through") for analysis if desired.
-
Discard the remaining supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely, then capture them with the magnetic stand before discarding the supernatant. These steps are critical to minimize non-specific binding.
5. Elution
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for SDS-PAGE.
-
Centrifuge briefly and place the tube on the magnetic stand.
-
Carefully collect the supernatant (the eluate), which is now ready for analysis.
6. Analysis by Western Blot
-
Load the eluate onto an SDS-PAGE gel. It is also recommended to load samples of the input lysate and flow-through to verify the procedure.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against EZH2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. A strong band for EZH2 should be present in the this compound pulldown lane and absent or significantly weaker in the biotin-only control lane.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. unc-2399 — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pull-down assay using DNA/RNA-conjugated beads with a customized competition strategy: An effective approach to identify DNA/RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Optimizing UNC2399 incubation time for EZH2 degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the targeted degradation of EZH2. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of UNC2399 in EZH2 experiments? Is it an EZH2 degrader?
A1: this compound is not an EZH2 degrader. It is a biotinylated version of UNC1999, which is a potent inhibitor of both EZH2 and EZH1 methyltransferase activity. The primary application of this compound is as a chemical probe. The biotin (B1667282) tag allows for the enrichment and pull-down of EZH2 from cell lysates, making it a valuable tool for studying EZH2 interactions and occupancy on chromatin. For targeted degradation of EZH2, specific molecules known as degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology (e.g., MS1943, MS177, MS8847), are required.[1][2][3] These degraders induce the ubiquitination and subsequent degradation of EZH2 by the proteasome.[3][4]
Q2: How do EZH2 degraders like MS1943 work?
A2: EZH2 degraders are engineered molecules that induce the degradation of the EZH2 protein. For instance, MS1943 is a selective EZH2 degrader that operates through a "hydrophobic tagging" mechanism. This modification marks the EZH2 protein for recognition by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[5] PROTAC-based degraders, on the other hand, are bifunctional molecules. One end binds to the target protein (EZH2), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the tagging of EZH2 with ubiquitin chains, marking it for destruction by the proteasome.[3][6][7]
Q3: What is a typical starting point for optimizing the incubation time and concentration of an EZH2 degrader?
A3: The optimal incubation time and concentration for an EZH2 degrader are cell-line specific and should be determined empirically. A good starting point is to perform a time-course experiment and a dose-response experiment. Based on published data for the EZH2 degrader MS1943 in MDA-MB-468 triple-negative breast cancer cells, significant degradation of EZH2 was observed after 48 hours of incubation with concentrations ranging from 1.25 µM to 5.0 µM.[8][9] For initial experiments, you could test a concentration range of 0.5 µM to 10 µM for a duration of 24 to 72 hours. EZH2 protein levels can then be assessed by Western blotting.
Data Presentation: EZH2 Degradation with MS1943
The following table summarizes the effective concentrations and incubation times for the EZH2 degrader MS1943 in MDA-MB-468 cells, as determined by Western blot analysis.
| Compound | Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect on EZH2 | Reference |
| MS1943 | MDA-MB-468 | 1.25 - 5.0 | 48 hours | Concentration-dependent reduction in EZH2 protein levels | [8][9] |
| MS1943 | MDA-MB-468 | 0.625 - 5.0 | 72 hours | Inhibition of cell growth (GI50 = 2.2 µM) | [1][8][9] |
| MS1943 | MDA-MB-468 | 0.625 - 5.0 | 96 hours | Induction of cell death | [8] |
Experimental Protocols
Protocol 1: Optimizing EZH2 Degrader Incubation Time and Concentration
This protocol outlines a typical workflow for determining the optimal conditions for EZH2 degradation.
-
Cell Seeding: Plate the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment:
-
Dose-Response: The following day, treat the cells with a range of concentrations of the EZH2 degrader (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time point (e.g., 48 hours).
-
Time-Course: Treat cells with a fixed concentration of the degrader (e.g., 2.5 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.
-
Western Blot Analysis: Analyze the EZH2 protein levels using the Western blotting protocol detailed below.
Protocol 2: Western Blotting for EZH2 Levels
-
Sample Preparation: Heat 20-30 µg of protein lysate from each sample at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2, diluted in blocking buffer, overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative EZH2 protein levels.
Mandatory Visualizations
Signaling Pathway
Caption: EZH2 degradation via the ubiquitin-proteasome system.
Experimental Workflow
Caption: Workflow for optimizing EZH2 degrader incubation time.
Troubleshooting Guide
Problem: Weak or No EZH2 Signal on Western Blot
-
Possible Cause 1: Inefficient EZH2 Degradation.
-
Solution: The concentration of the degrader may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 2: Low Protein Load or Low EZH2 Expression.
-
Solution: Ensure you are loading a sufficient amount of total protein (20-30 µg is a good starting point).[10] Confirm that your cell line expresses EZH2 at a detectable level. You may need to use a positive control lysate from a cell line known to have high EZH2 expression.
-
-
Possible Cause 3: Inefficient Antibody Binding.
-
Solution: Optimize your primary antibody concentration and incubation time. Consider incubating the primary antibody overnight at 4°C. Ensure your secondary antibody is compatible with the primary antibody.
-
-
Possible Cause 4: Protein Degradation During Sample Preparation.
Problem: High Background on Western Blot
-
Possible Cause 1: Insufficient Blocking.
-
Possible Cause 2: Antibody Concentration Too High.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Possible Cause 3: Inadequate Washing.
-
Solution: Increase the number and duration of washes after antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.
-
Problem: Non-specific Bands on Western Blot
-
Possible Cause 1: Antibody Cross-reactivity.
-
Solution: Ensure your primary antibody is specific for EZH2. Check the manufacturer's datasheet for validation data. You may need to try a different EZH2 antibody.
-
-
Possible Cause 2: Protein Degradation.
-
Possible Cause 3: High Protein Load.
-
Solution: Loading too much protein can lead to the appearance of non-specific bands. Try loading less protein on the gel.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MS1943 | EZH2 degrader | CAS# 2225938-17-8 | InvivoChem [invivochem.com]
- 9. MS1943|EZH2 selective degrader|CAS 2225938-17-8 [dcchemicals.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. biocompare.com [biocompare.com]
Preventing off-target effects of UNC2399 in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UNC2399, a biotinylated chemical probe for the lysine (B10760008) methyltransferases EZH2 and EZH1. The following resources are designed to help users prevent and troubleshoot potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a biotinylated derivative of UNC1999, a potent and selective small molecule inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and, to a lesser extent, EZH1.[1][2][3] It is designed as a chemical probe for studying the biological functions of these enzymes. The biotin (B1667282) tag allows for affinity-based applications such as protein pull-downs.
Q2: What are the known on-target activities and potencies of this compound?
A2: this compound, like its parent compound UNC1999, is a potent inhibitor of EZH2 and EZH1. It acts as a competitive inhibitor of the cofactor S-Adenosyl-l-methionine (SAM).[2][3] The inhibitory concentrations are summarized in the table below.
Q3: What are the known off-target effects of this compound?
A3: A significant off-target effect of UNC1999, and therefore this compound, is the inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein).[4][5][6][7] This can lead to the potentiation of the cytotoxicity of other drugs that are substrates of ABCG2.[5][6] UNC1999 has been shown to be highly selective against a broad panel of other methyltransferases and kinases.[8]
Q4: How can I control for off-target effects of this compound in my experiments?
A4: To ensure that the observed phenotype is due to the inhibition of EZH2/EZH1, it is crucial to include proper controls. A key control is the use of UNC2400, a structurally similar but inactive analog of UNC1999.[1][9] UNC2400 should not produce the same biological effects as this compound/UNC1999 if the observed phenotype is on-target. Additionally, performing rescue experiments by expressing a drug-resistant mutant of the target protein can help to confirm on-target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with EZH2/EZH1 inhibition. | Off-target effects: The observed phenotype might be due to the inhibition of other proteins, most notably the ABCG2 transporter. | 1. Use the inactive control: Treat cells with UNC2400 at the same concentration as this compound. If the phenotype persists with UNC2400, it is likely an off-target effect.[1][9]2. Perform a rescue experiment: If possible, introduce a version of EZH2 that is resistant to this compound inhibition. If the phenotype is rescued, it confirms on-target activity.3. Test for ABCG2 inhibition: If your experimental system involves other small molecules, check if they are known substrates of ABCG2. This compound's inhibition of ABCG2 could be increasing their intracellular concentration and causing the unexpected phenotype.[5][6] |
| Inconsistent results between experiments. | Variability in compound concentration or cell state: Inaccurate dilutions or differences in cell health and density can lead to variable results. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.2. Ensure consistent cell culture conditions: Use cells at a consistent passage number and confluency to minimize biological variability. |
| No observable effect on H3K27 methylation. | Insufficient compound concentration or treatment time: The concentration of this compound may be too low, or the incubation time may be too short to achieve significant inhibition of EZH2/EZH1 in your cell type. | 1. Perform a dose-response experiment: Titrate this compound over a range of concentrations to determine the optimal concentration for your cell line.2. Perform a time-course experiment: Assess H3K27 methylation levels at different time points after this compound treatment to determine the optimal duration. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and its parent compound UNC1999.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | EZH2 | Cell-free | 17 nM | [8] |
| UNC1999 | EZH2 | Cell-free | 2 nM | [2][10] |
| UNC1999 | EZH1 | Cell-free | 45 nM | [2][11] |
| UNC1999 | ABCG2 | Cellular | Inhibitor, specific IC50 not reported | [5][6] |
| UNC1999 | Sigma 2 Receptor | Binding | Ki = 65 nM | [10] |
| UNC1999 | Histamine H3 Receptor | Binding | Ki = 300 nM | [10] |
| UNC1999 | Norepinephrine Transporter (NET) | Binding | Ki = 1500 nM | [10] |
| UNC1999 | Sigma 1 Receptor | Binding | Ki = 4700 nM | [10] |
| UNC2400 (Inactive Control) | EZH2 | Cell-free | >13,000 nM | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline to verify the engagement of this compound with its target protein EZH2 in a cellular context.
Materials:
-
Cells of interest
-
This compound and DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating (e.g., PCR machine)
-
Centrifuge
-
Western blot reagents and antibodies against EZH2 and a loading control (e.g., β-actin)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for EZH2.
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble EZH2 at higher temperatures in the this compound-treated samples compared to the DMSO control) indicates target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol can be used to assess the potential off-target effects of this compound on kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Assay plates (e.g., white, opaque 384-well plates)
-
Plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In an assay plate, add the kinase, its substrate, and the diluted this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: ABCG2 Transporter Activity Assay
This protocol helps to determine if this compound inhibits the function of the ABCG2 transporter in your cells.
Materials:
-
Cells expressing ABCG2
-
A known fluorescent substrate of ABCG2 (e.g., Hoechst 33342, pheophorbide A)
-
This compound
-
A known ABCG2 inhibitor as a positive control (e.g., Ko143)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Compound Treatment: Pre-incubate the cells with this compound, a positive control inhibitor, or vehicle control for a short period.
-
Substrate Addition: Add the fluorescent ABCG2 substrate to all wells and incubate.
-
Fluorescence Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.
Visualizations
Caption: EZH2 Signaling Pathway and Point of this compound Inhibition.
Caption: Function of ABCG2 Transporter and Inhibition by this compound.
Caption: General Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 11. UNC1999 | Histone Methyltransferase inhibitor | EZH2/1 inhibitor | CAS 1431612-23-5 | Buy UNC-1999 from Supplier InvivoChem [invivochem.com]
Common pitfalls to avoid when using UNC2399.
Welcome to the technical support center for UNC2399. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent, biotinylated EZH2/EZH1 chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a biotinylated version of UNC1999, a potent and selective small molecule inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3][4] this compound, like its parent compound UNC1999, is competitive with the cofactor S-adenosylmethionine (SAM), thereby inhibiting the methyltransferase activity of EZH2 and EZH1.[2] The biotin (B1667282) tag on this compound allows for its use in affinity-based applications, such as protein pull-downs.[2][5]
Q2: What is the purpose of the biotin tag on this compound?
A2: The biotin tag serves as a high-affinity handle for isolating this compound-bound proteins. This makes it an invaluable tool for experiments such as affinity pull-down assays to enrich and identify EZH2 and its interacting partners from cell lysates, and for chemoproteomics studies.[2][5][6]
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, UNC2400 is the recommended negative control.[2][3] UNC2400 is a close structural analog of UNC1999 (and by extension, this compound) but is over 1,000-fold less potent as an EZH2/EZH1 inhibitor.[2][3] Using UNC2400 in parallel with this compound or UNC1999 helps to distinguish on-target effects from potential off-target or compound-specific, non-mechanism-based effects.[2][3]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it should be stored at -20°C. To prepare a stock solution, dissolve the compound in a dry, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO).[7] It is advisable to prepare concentrated stock solutions (e.g., 10 mM in DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions for cell-based assays, dilute the DMSO stock in culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak reduction in global H3K27me3 levels after treatment. | Insufficient inhibitor concentration or incubation time: The IC50 for UNC1999 on H3K27 methylation in cells can be in the nanomolar range, but this can vary between cell lines.[8] | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Start with a concentration range of 100 nM to 5 µM and time points from 24 to 96 hours. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh aliquot of this compound/UNC1999 for your experiment. Ensure stock solutions are stored properly at -20°C or -80°C in tightly sealed vials. | |
| High cell density: High cell numbers can metabolize the compound or reduce the effective concentration per cell. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. | |
| Issues with Western blot: Problems with antibody quality, transfer efficiency, or detection reagents. | Use a validated anti-H3K27me3 antibody and include a total Histone H3 antibody as a loading control.[6] Ensure efficient protein transfer, especially for low molecular weight histones. | |
| Observed cellular effects do not correlate with H3K27me3 reduction or are seen with the negative control (UNC2400). | Off-target effects: At higher concentrations (typically in the micromolar range), UNC1999 has been shown to have off-target activity, including inhibition of the ABCG2 efflux transporter and interaction with GPCRs such as sigma receptors and the histamine (B1213489) H3 receptor.[9][10][11][12] | Use the lowest effective concentration of this compound/UNC1999 that gives the desired on-target effect (H3K27me3 reduction). Always run the negative control UNC2400 in parallel at the same concentration to identify off-target effects.[13][14][15][16] |
| Solvent toxicity: The vehicle (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is below the toxic threshold for your cell line (generally <0.5%).[7] | |
| Low yield or high background in this compound pull-down experiments. | Inefficient lysis or protein extraction: Incomplete cell lysis can result in a lower yield of EZH2 in the lysate. | Use a lysis buffer optimized for nuclear proteins and ensure complete cell disruption (e.g., through sonication). |
| Insufficient this compound concentration or incubation time: Not enough probe to capture the target protein effectively. | Optimize the concentration of this compound and the incubation time with the cell lysate. A typical starting point is 1-10 µM this compound for 1-4 hours. | |
| Non-specific binding to beads: Proteins other than the target may bind to the streptavidin beads, leading to high background. | Pre-clear the lysate with streptavidin beads before adding this compound. Include stringent wash steps after the pull-down to remove non-specifically bound proteins. | |
| Competition from endogenous biotin: Free biotin in the cell lysate can compete with this compound for binding to streptavidin. | Ensure your lysis and wash buffers do not contain biotin. | |
| Inconsistent results in cell viability assays. | Assay timing and type: The effect of EZH2 inhibition on cell viability can be time-dependent and may not be apparent at early time points. The choice of viability assay (e.g., MTT, CellTiter-Glo) can also influence results.[17][18] | Extend the duration of the cell viability assay (e.g., 5-7 days) as the effects of epigenetic modulation can be slow to manifest.[19] Choose an assay appropriate for your experimental endpoint (e.g., metabolic activity vs. ATP levels). |
| Cell line dependency: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity can be influenced by factors such as EZH2 mutation status or dependence on the PRC2 complex.[20][21][22][23][24] | Select cell lines with a known dependency on EZH2 for initial experiments or screen a panel of cell lines to identify sensitive models. |
Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target(s) | IC50 | Assay Type | Reference |
| This compound | EZH2 | 17 ± 2 nM | Radioactive Biochemical Assay | [1] |
| UNC1999 | EZH2 (wild-type) | <10 nM | Biochemical Assay | [25] |
| UNC1999 | EZH1 | 45 nM | Biochemical Assay | [25] |
| UNC1999 | H3K27 Methylation (in MCF10A cells) | 124 nM | Immunofluorescence | [8] |
| UNC2400 | EZH2 | >10,000 nM | Biochemical Assay | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
This protocol describes how to assess the efficacy of UNC1999 (the active compound of this compound) in reducing global H3K27me3 levels in cultured cells.
Materials:
-
UNC1999 and UNC2400 (negative control)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with a range of UNC1999 concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a corresponding concentration of UNC2400. Include a vehicle control (DMSO). Incubate for 48-96 hours.
-
Histone Extraction (Recommended): For optimal results, perform an acid extraction of histones. Alternatively, use total cell lysates.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histones). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Protocol 2: EZH2 Pull-Down with this compound
This protocol outlines the procedure for enriching EZH2 from cell lysates using biotinylated this compound.
Materials:
-
This compound
-
UNC1999 (for competition control)
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., IP-compatible buffer with protease inhibitors)
-
Wash buffer (e.g., lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in IP-compatible lysis buffer on ice. Clear the lysate by centrifugation.
-
Pre-clearing Lysate: Add streptavidin beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Probe Incubation: Add this compound to the pre-cleared lysate to a final concentration of 1-5 µM. For a competition control, pre-incubate a separate aliquot of lysate with an excess (e.g., 100 µM) of non-biotinylated UNC1999 for 1 hour before adding this compound. Incubate for 2-4 hours at 4°C with rotation.
-
Capture with Beads: Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the this compound-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-EZH2 antibody.
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
Caption: Key experimental workflows for characterizing this compound/UNC1999.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3K27me3 Monoclonal Antibody (G.299.10), ChIP-Verified (MA5-11198) [thermofisher.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A miniaturized mode-of-action profiling platform enables high throughput characterization of the molecular and cellular dynamics of EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lantsandlaminins.com [lantsandlaminins.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: UNC2399 and EZH2 Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC2399 in their experiments. Our goal is to help you address specific issues and clarify the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I am not observing any degradation of the EZH2 protein. What went wrong?
This is a common point of confusion. The primary reason you are not seeing EZH2 degradation is that This compound is not an EZH2 degrader . This compound is a biotinylated version of UNC1999, which is a potent and selective small molecule inhibitor of the methyltransferase activity of both EZH2 and EZH1.[1][2] Its mechanism of action is to block the catalytic function of EZH2, thereby reducing the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[1][3] It does not induce the degradation of the EZH2 protein itself.
Q2: What is the intended use of this compound?
This compound is designed as a chemical probe for "pull-down" or affinity purification experiments. The biotin (B1667282) tag allows researchers to enrich and isolate EZH2 and its associated protein complexes from cell lysates to study protein-protein interactions. Its parent compound, UNC1999, is used to study the cellular effects of inhibiting EZH2's enzymatic activity.[4][5]
Q3: If this compound is an inhibitor, what should be my expected experimental outcome?
When using this compound or its parent compound UNC1999, the expected outcome is a decrease in the levels of H3K27 trimethylation (H3K27me3) , not a decrease in total EZH2 protein levels. You can measure this effect using techniques like Western blotting or immunofluorescence with an antibody specific for H3K27me3.
Q4: My experiment shows no change in H3K27me3 levels after this compound treatment. What should I do?
If you are not observing the expected inhibition of H3K27me3, please refer to our troubleshooting guide below.
Q5: What kind of molecules should I use if I want to induce EZH2 degradation?
To induce the degradation of EZH2, you should use a class of molecules specifically designed for this purpose, such as PROTACs (Proteolysis Targeting Chimeras) or compounds utilizing a hydrophobic tagging approach.[3] These molecules work by linking EZH2 to the cell's ubiquitin-proteasome system, leading to its targeted degradation.[3][6] An example of a first-in-class EZH2 selective degrader is MS1943.[3]
Understanding the Mechanisms: Inhibitor vs. Degrader
The diagram below illustrates the different mechanisms of an EZH2 inhibitor like UNC1999/UNC2399 versus an EZH2 degrader.
Caption: Comparison of EZH2 inhibitor and degrader mechanisms.
Summary of EZH2-Targeting Compounds
| Compound Type | Example(s) | Mechanism of Action | Expected Effect on EZH2 Protein | Expected Effect on H3K27me3 |
| Inhibitor | UNC1999, this compound, GSK126, Tazemetostat | Binds to the catalytic site of EZH2, blocking its methyltransferase activity.[1][7] | No change in protein level. | Decrease |
| Degrader (PROTAC) | MS177 | Forms a ternary complex between EZH2 and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[8] | Decrease | Decrease |
| Degrader (Hydrophobic Tag) | MS1943 | Attaches a hydrophobic group to an EZH2 binder, causing protein misfolding and subsequent proteasomal degradation.[3] | Decrease | Decrease |
Troubleshooting Guide: No Inhibition of H3K27me3 Observed
If you are using this compound or UNC1999 and do not see a reduction in H3K27me3 levels, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of H3K27me3 inhibition.
Key Experimental Protocols
Protocol 1: Western Blot for EZH2 and H3K27me3 Levels
This protocol allows for the assessment of total EZH2 protein levels and the status of H3K27 trimethylation.
A. Cell Lysis
-
Culture and treat cells with this compound/UNC1999 (and a vehicle control, e.g., DMSO) for the desired time (e.g., 48-72 hours).
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the plate.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford assay.
B. Gel Electrophoresis and Transfer
-
Prepare protein samples by adding 2X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved (e.g., 1-2 hours at 100V).[9]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
C. Antibody Incubation and Detection
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Primary Antibody 1: Rabbit anti-EZH2
-
Primary Antibody 2: Rabbit anti-H3K27me3
-
Loading Control: Mouse anti-β-Actin or anti-GAPDH
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Protocol 2: Cell Viability Assay
This assay helps determine the effect of EZH2 inhibition on cell proliferation and viability.
A. Cell Seeding
-
Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during the experiment.[11]
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
B. Compound Treatment
-
Prepare serial dilutions of UNC1999 or your test compound in the cell culture medium.
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) wells as a negative control.
C. Incubation and Measurement
-
Incubate the plate for a specified period (e.g., 72 hours).[11][12]
-
After incubation, measure cell viability using a suitable method:
-
MTT/XTT Assay: Add the reagent to each well, incubate for 2-4 hours, and then read the absorbance on a plate reader.
-
ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent, incubate for a short period as per the manufacturer's instructions, and measure luminescence.[11] This method often provides a wider linear range.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 as a therapeutic target for multiple myeloma and other haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with UNC2399
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with UNC2399, a biotinylated version of the selective EZH2 inhibitor, UNC1999.
Understanding this compound and its Target
This compound is a chemical probe consisting of the potent and selective EZH2/EZH1 inhibitor UNC1999 linked to biotin (B1667282). EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. This compound, by virtue of its biotin tag, is designed for use in experiments such as pull-down assays to identify and study the interactome of EZH2.
Key Signaling Pathway: EZH2 and PRC2-mediated Gene Silencing
Caption: EZH2, as part of the PRC2 complex, utilizes SAM as a methyl donor to trimethylate H3K27, leading to gene repression. UNC1999/UNC2399 inhibits this process.
Troubleshooting Guides
Unexpected Cellular Phenotype
Q: My this compound treatment results in a cellular phenotype that is inconsistent with EZH2 inhibition (e.g., no change in proliferation, or an unexpected increase). What could be the cause?
A: Several factors could contribute to this observation. Consider the following possibilities and troubleshooting steps:
-
Cell Line Specificity and Resistance: The cellular context is critical. Some cell lines may have intrinsic resistance to EZH2 inhibitors. This can be due to a variety of factors, including the presence of mutations in PRC2 components or the activation of compensatory signaling pathways. For example, in small cell lung cancer, a mesenchymal-like transcriptional program is associated with intrinsic resistance to LSD1 inhibitors, a principle that can extend to other epigenetic modulators.[1][2]
-
Off-Target Effects: While UNC1999 is highly selective for EZH2/EZH1, off-target effects can never be fully excluded, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Experimental Design:
-
Dose and Time Dependence: Ensure you have performed a thorough dose-response and time-course experiment. The phenotypic effects of EZH2 inhibition can be delayed as they often require multiple cell cycles to manifest due to the slow turnover of histone modifications.
-
Positive and Negative Controls: Include a positive control (a cell line known to be sensitive to EZH2 inhibitors) and a negative control (e.g., a non-biotinylated version of a similar but inactive compound) to validate your experimental setup.
-
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A decision tree to troubleshoot unexpected cellular phenotypes upon this compound treatment.
Inconsistent Biochemical Results
Q: I am not observing the expected decrease in global H3K27me3 levels after this compound treatment in my Western blot.
A: This is a common issue that can often be resolved with careful optimization of your experimental protocol.
-
Antibody Quality: The quality of the anti-H3K27me3 antibody is paramount. Ensure your antibody is specific and validated for the application. Run controls, such as histone extracts from cells treated with a known EZH2 inhibitor or from EZH2 knockout cells.
-
Treatment Duration: The reduction in H3K27me3 levels is often a slow process. It may take 48-96 hours or even longer to observe a significant decrease, depending on the cell line's division rate.
-
Lysis and Extraction: Ensure your histone extraction protocol is efficient. Incomplete lysis or extraction can lead to an underestimation of histone modifications.
-
Loading Controls: Use an appropriate loading control for histone modifications, such as total Histone H3.
Q: My pull-down experiment with this compound did not enrich for EZH2 or its known interactors.
A: Successful pull-down experiments with biotinylated probes require careful optimization.
-
Lysis Conditions: The lysis buffer composition is critical for preserving protein-protein interactions. Avoid harsh detergents or high salt concentrations that might disrupt the PRC2 complex.
-
Incubation Time and Temperature: Optimize the incubation time and temperature of the cell lysate with the streptavidin beads.
-
Washing Steps: The washing steps are crucial to reduce non-specific binding. Use a mild washing buffer and perform a sufficient number of washes.
-
Controls: Include a negative control, such as beads alone or beads incubated with lysate from untreated cells, to identify non-specifically bound proteins.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of UNC1999/UNC2399?
A1: UNC1999 is a highly selective inhibitor of EZH2 and its close homolog EZH1. However, like any small molecule inhibitor, the possibility of off-target effects, particularly at higher concentrations, should be considered. It is always recommended to use the lowest effective concentration and to validate key findings with a structurally distinct EZH2 inhibitor or with genetic approaches (e.g., siRNA or CRISPR-mediated knockout of EZH2).
Q2: Can this compound be used for in vivo studies?
A2: this compound is primarily designed for in vitro applications such as pull-down assays. The biotin moiety may affect its pharmacokinetic and pharmacodynamic properties in vivo. For in vivo studies, the parent compound UNC1999 would be a more appropriate choice.
Q3: What is the expected IC50 for UNC1999 in cell-based assays?
A3: The IC50 of UNC1999 can vary significantly depending on the cell line and the assay conditions. It is essential to determine the IC50 empirically in your specific cellular system.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of UNC1999
| Target | IC50 (nM) | Assay Condition |
| EZH2 | 17 | Radiometric assay |
Data is illustrative and should be confirmed in your experimental system.
Table 2: Cellular Activity of an Exemplary LSD1 Inhibitor (for comparative purposes)
| Compound | Cell Line | IC50 (µM) |
| HCI-2509 | Lung Adenocarcinoma | 0.3 - 5 |
Note: Data for an LSD1 inhibitor is provided to highlight that cellular potency can vary widely between different epigenetic targets and inhibitors.[3]
Experimental Protocols
Histone Demethylase (HDM) Assay (General Protocol)
This assay measures the enzymatic activity of EZH2.
-
Reaction Setup: Prepare a reaction mixture containing purified EZH2, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]methionine in an appropriate assay buffer.
-
Initiate Reaction: Add the enzyme to the reaction mixture and incubate at 37°C for the desired time.
-
Stop Reaction: Stop the reaction by adding a quenching buffer.
-
Detection: Detect the transfer of the radiolabeled methyl group to the histone peptide using a scintillation counter.
For a detailed protocol, refer to established methods for in vitro histone demethylase assays.[4][5]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein in a cellular context.[6][7][8][9][10]
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble EZH2 in each sample by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CETSA Workflow
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: UNC2399 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC2399 and other prominent EZH2 inhibitors. We delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed experimental protocols for key assays.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in cancer therapy. Its inhibition can lead to the reactivation of tumor suppressor genes. This guide focuses on this compound, a biotinylated chemical probe derived from the potent dual EZH1/EZH2 inhibitor UNC1999, and compares its inhibitory profile with other well-characterized EZH2 inhibitors: Tazemetostat (B611178), GSK126, and Valemetostat.
Mechanism of Action: A Diverse Approach to EZH2 Inhibition
EZH2 inhibitors primarily function by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2][3] This repressive mark is crucial for gene silencing, and its inhibition can lead to the re-expression of silenced tumor suppressor genes.[4][5]
UNC1999 , the parent compound of this compound, is a potent, orally bioavailable dual inhibitor of both EZH2 and its close homolog EZH1.[3][6][7] This dual inhibition may offer a broader therapeutic window in cancers where both EZH1 and EZH2 contribute to disease progression.[6][8] this compound itself is a biotinylated version of UNC1999, designed as a chemical probe for applications such as protein pull-down assays to identify EZH2-interacting partners.
Tazemetostat (EPZ-6438) is a highly selective and orally bioavailable inhibitor of EZH2.[2][9] It exhibits potent activity against both wild-type and mutant forms of EZH2, making it a valuable therapeutic agent in cancers harboring EZH2 mutations, such as certain lymphomas.[4][10]
GSK126 is another potent and highly selective, SAM-competitive inhibitor of EZH2.[11][12] It demonstrates strong inhibition of EZH2 methyltransferase activity and has been shown to effectively suppress the proliferation of EZH2 mutant lymphoma cell lines.[12][13]
Valemetostat (DS-3201) is a dual inhibitor of EZH1 and EZH2, similar to UNC1999.[8][14] By targeting both enzymes, it can more effectively reduce H3K27 methylation and reactivate silenced tumor suppressor genes.[5][8]
Quantitative Comparison of EZH2 Inhibitors
The following table summarizes the key quantitative data for UNC1999 (as a proxy for this compound's inhibitory component) and other selected EZH2 inhibitors. This data, primarily IC50 and Ki values, provides a snapshot of their relative potencies. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.
| Inhibitor | Target(s) | IC50 (EZH2) | IC50 (EZH1) | Ki | Mechanism of Action | Reference |
| UNC1999 | EZH2/EZH1 | <10 nM | 45 nM | 4.6 nM (for EZH2) | SAM-competitive | [3][6][7] |
| Tazemetostat | EZH2 | 9.9 nM (WT) | 680 nM | 2.5 nM (WT & mutant) | SAM-competitive | [2][9][11] |
| GSK126 | EZH2 | 9.9 nM | 680 nM | 0.57 nM | SAM-competitive | [11][12] |
| Valemetostat | EZH1/EZH2 | 6.0 nM | 10.0 nM | Not Reported | Not Specified | [14] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 5. What is Valemetostat Tosilate used for? [synapse.patsnap.com]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC1999 | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to EZH2 Inhibition: UNC2399 vs. UNC1999
In the landscape of epigenetic research, the study of histone methyltransferases has become a focal point for understanding disease and developing novel therapeutics. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a particularly compelling target due to its role in gene silencing and its frequent dysregulation in cancer. This guide provides a detailed comparison of two widely used chemical probes, UNC1999 and UNC2399, for studying EZH2 function.
UNC1999 is a potent and orally bioavailable small molecule that dually inhibits both EZH2 and its close homolog EZH1.[1] In contrast, this compound is a biotinylated derivative of UNC1999, designed as a chemical probe for affinity-based protein pull-down studies. While both molecules potently inhibit EZH2's methyltransferase activity, their distinct functionalities cater to different experimental needs. This guide will delve into their comparative performance, provide detailed experimental protocols, and visualize key concepts to aid researchers in selecting the appropriate tool for their EZH2 inhibition studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for UNC1999 and this compound, highlighting their inhibitory potency against EZH2 and EZH1.
| Compound | Target | IC50 (nM) | Assay Type | Key Features |
| UNC1999 | EZH2 | <10[1][2] | In vitro methyltransferase assay | Potent, selective, and orally bioavailable dual EZH2/EZH1 inhibitor. SAM-competitive.[2] |
| EZH1 | 45[1][2] | In vitro methyltransferase assay | ||
| This compound | EZH2 | 17 | In vitro methyltransferase assay | Biotinylated version of UNC1999 for affinity pull-down experiments. |
| EZH1 | Not Reported |
EZH2 Signaling Pathway and Inhibition
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. The primary function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine (B10760008) 27 residue of histone H3 (H3K27). This process, particularly trimethylation (H3K27me3), is a hallmark of transcriptionally repressed chromatin, leading to the silencing of target genes, including many tumor suppressors. UNC1999 and this compound act as SAM-competitive inhibitors, binding to the SAM-binding pocket of EZH2 and preventing the methylation of H3K27.
Caption: EZH2 signaling pathway and point of inhibition by UNC1999/UNC2399.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the activity and utility of UNC1999 and this compound.
In Vitro EZH2/EZH1 Inhibition Assay (Biochemical)
This protocol determines the half-maximal inhibitory concentration (IC50) of the compounds against the purified EZH2 or EZH1 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2) or EZH1
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM), [3H]-labeled
-
UNC1999 and this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of UNC1999 and this compound in assay buffer.
-
In a streptavidin-coated plate, add the biotinylated H3 peptide substrate and incubate to allow binding.
-
Wash the plate to remove unbound peptide.
-
Add the PRC2 complex or EZH1 enzyme to the wells.
-
Add the serially diluted compounds to the respective wells. Include a DMSO control (vehicle).
-
Initiate the methyltransferase reaction by adding a mixture of unlabeled SAM and [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by washing the plate to remove unreacted [3H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Cellular H3K27me3 Level Assessment by Western Blot
This protocol assesses the ability of UNC1999 to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or breast cancer cell line)
-
Cell culture medium and supplements
-
UNC1999 and UNC2400 (inactive analog)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of UNC1999. Include a DMSO control and a high concentration of the inactive analog UNC2400.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-H3K27me3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K27me3.
EZH2 Pull-Down Assay with this compound
This protocol utilizes the biotin (B1667282) tag on this compound to isolate EZH2 from cell lysates, confirming target engagement.
Materials:
-
HEK293T or other suitable cell line
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody: anti-EZH2
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in a non-denaturing lysis buffer to obtain total cell lysate.
-
Pre-clear the lysate by incubating with magnetic beads without streptavidin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with this compound for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-conjugated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by western blotting using an anti-EZH2 antibody to confirm the successful pull-down of EZH2.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the cellular H3K27me3 assessment and the EZH2 pull-down experiment.
Caption: Workflow for assessing cellular H3K27me3 levels after UNC1999 treatment.
Caption: Workflow for EZH2 pull-down assay using this compound.
References
Validating UNC2399 Specificity for EZH2 over EZH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of UNC2399's parent compound, UNC1999, against the histone methyltransferases EZH2 and EZH1. This compound is a biotinylated version of UNC1999, designed as a chemical probe for applications such as protein pull-down studies.[1] Therefore, the selectivity and potency data are based on the active inhibitor, UNC1999. This document summarizes key experimental data, outlines the methodologies used, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: UNC1999 Inhibition of EZH2 and EZH1
UNC1999 has been characterized as a potent dual inhibitor of both EZH2 and EZH1.[1][2] While it exhibits higher potency towards EZH2, its significant activity against EZH1 is a critical consideration for experimental design and data interpretation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for UNC1999 against EZH2 and EZH1 from biochemical assays.
| Compound | Target Enzyme | IC50 (nM) | Fold Selectivity (EZH1/EZH2) |
| UNC1999 | EZH2 | <10[2] - 17[1] | ~4.5 - 22.5 |
| EZH1 | 45[1][2] | ||
| UNC2400 | EZH2 | >10,000 | >1000-fold less active than UNC1999[1] |
Note: UNC2400 is an inactive analog of UNC1999 and serves as a negative control in experiments.[3]
Signaling Pathway
EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is essential for regulating gene expression.[4] PRC2 catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 27 (H3K27me1/2/3), leading to transcriptional repression.[4] While both enzymes methylate H3K27, they have distinct roles in development and cancer.[4] UNC1999 acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM), thereby blocking the methyltransferase activity of both EZH1 and EZH2.[1]
Caption: PRC2 complex with EZH1 or EZH2 methylates H3K27, leading to gene silencing.
Experimental Protocols
The determination of UNC1999's specificity for EZH2 over EZH1 involves biochemical assays to measure the direct inhibition of enzymatic activity.
In Vitro Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor SAM to a histone H3 peptide substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the PRC2-EZH1 or PRC2-EZH2 complex, a biotinylated histone H3 peptide substrate, and the radiolabeled cofactor [3H]-SAM in a suitable reaction buffer.
-
Inhibitor Addition: Varying concentrations of UNC1999 are added to the reaction mixtures. A DMSO control (vehicle) is also included.
-
Incubation: The reactions are incubated to allow for the methyltransferase reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a solution such as guanidine (B92328) hydrochloride.
-
Detection: The biotinylated peptide is captured on streptavidin-coated scintillant-containing beads. When the radiolabeled methyl group is incorporated into the peptide, it is brought into close proximity with the beads, generating a light signal that is detected by a scintillation counter.
-
Data Analysis: The signal intensity is proportional to the enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of an inhibitor against EZH1 and EZH2.
Caption: Workflow for determining the IC50 values of an inhibitor for EZH1 and EZH2.
Conclusion
The available data demonstrates that while UNC1999 is a potent inhibitor of EZH2, it also significantly inhibits EZH1, classifying it as a dual EZH1/EZH2 inhibitor.[1][2] Researchers using this compound as a chemical probe should be aware of this dual activity, as it will affect both on-target and potential off-target cellular processes mediated by both EZH1 and EZH2 containing PRC2 complexes. For studies requiring specific inhibition of EZH2, alternative inhibitors with higher selectivity over EZH1 should be considered. The inactive analog, UNC2400, is a crucial negative control to differentiate on-target effects from off-target phenomena.[3]
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Confirming UNC2399-Induced Phenotypes
For researchers and drug development professionals investigating the cellular effects of UNC2399, a selective inhibitor of the histone methyltransferase EZH2, rigorous validation of observed phenotypes is critical.[1] Attributing a cellular response to the specific on-target activity of a chemical probe requires a multi-pronged approach using orthogonal, or independent, experimental methods. This guide provides a comparative overview of key orthogonal methods to confidently confirm that a phenotype is a direct consequence of this compound-mediated EZH2 inhibition.
This compound is a biotinylated derivative of UNC1999 and acts as a potent and selective inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a modification associated with transcriptional repression. Inhibition of EZH2 by this compound is expected to lead to a global reduction in H3K27 methylation, resulting in changes in gene expression and subsequent cellular phenotypes such as altered proliferation, differentiation, or apoptosis.
The following sections detail various orthogonal approaches to validate that an observed phenotype is indeed EZH2-dependent. These methods range from directly assessing target engagement in cells to analyzing global downstream molecular changes and performing genetic rescue experiments.
Direct Target Engagement in a Cellular Context
Confirming that this compound physically interacts with its intended target, EZH2, within the complex environment of a cell is a crucial first step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][3][4][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[4] This change in thermal stability is then detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Protocol:
-
Cell Treatment: Culture cells of interest and treat one group with this compound at a desired concentration and another with a vehicle control.
-
Heating: Harvest the cells, lyse them, and divide the lysates into aliquots. Heat the aliquots at a range of different temperatures.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble EZH2 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct target engagement.
Expected Outcome: A rightward shift in the EZH2 melting curve in the presence of this compound.
Assessment of EZH2 Catalytic Activity
The primary function of EZH2 is to methylate H3K27. Therefore, a direct consequence of this compound binding should be the inhibition of this catalytic activity. This can be assessed both in vitro and in cells.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay directly measures the enzymatic activity of purified EZH2 in the presence of this compound.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified EZH2/PRC2 complex, a histone H3 substrate (e.g., a peptide or recombinant histone), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Allow the enzymatic reaction to proceed for a set period at an optimal temperature.
-
Detection: Measure the incorporation of the methyl group into the histone substrate. This can be done through scintillation counting for radiolabeled SAM or by using specific antibodies against the methylated histone mark in an ELISA-based format.
-
Analysis: Calculate the IC50 value of this compound, which is the concentration of the inhibitor required to reduce EZH2 activity by 50%.
Cellular Histone Methylation Analysis
This method assesses the levels of the EZH2-specific histone mark, H3K27me3, in cells following treatment with this compound.
Experimental Protocol:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a specified duration.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for H3K27me3. A total histone H3 antibody should be used as a loading control.
-
Quantification: Densitometrically quantify the H3K27me3 band intensity and normalize it to the total H3 signal.
Expected Outcome: A dose-dependent decrease in the levels of H3K27me3 in this compound-treated cells.
Global Downstream Effects Analysis
Inhibition of EZH2 and the subsequent reduction in H3K27me3 will lead to changes in the expression of EZH2 target genes. Analyzing these global changes in gene and protein expression provides a broader view of the downstream consequences of this compound treatment.
Transcriptomic Analysis (RNA-seq)
RNA sequencing provides a comprehensive, unbiased snapshot of the entire transcriptome of the cells, allowing for the identification of genes that are differentially expressed upon this compound treatment.
Experimental Protocol:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control and isolate total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated cells.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched in the differentially expressed genes.
Proteomic Analysis (Mass Spectrometry)
Quantitative proteomics can identify and quantify thousands of proteins, revealing the global protein-level changes that occur in response to this compound.[6][7]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse the cells to extract total protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification, or use a label-free quantification approach.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides and proteins. Perform statistical analysis to identify proteins that are differentially abundant between the this compound-treated and control groups.
Expected Outcome for Transcriptomics and Proteomics: Identification of changes in the expression of known EZH2 target genes and the pathways they regulate. This provides a molecular signature of this compound's on-target effect.
Genetic Approaches for Target Validation
Genetic methods provide robust evidence for on-target activity by demonstrating that the observed phenotype can be reversed or mimicked by genetic manipulation of the target.
Rescue Experiments
If a phenotype is truly caused by the inhibition of EZH2, then expressing a form of EZH2 that is resistant to this compound should rescue this phenotype.
Experimental Protocol:
-
Generate Resistant Mutant: Identify or create a mutation in the EZH2 gene that confers resistance to this compound without compromising its enzymatic activity.
-
Cell Line Engineering: Generate a cell line that stably expresses this this compound-resistant EZH2 mutant.
-
Phenotypic Assay: Treat both the wild-type and the resistant EZH2-expressing cells with this compound and assess the phenotype of interest (e.g., cell proliferation).
Expected Outcome: The wild-type cells will show the phenotype upon this compound treatment, while the cells expressing the resistant EZH2 mutant will not.
Genetic Knockdown/Knockout
The phenotype induced by this compound should be mimicked by the genetic removal or knockdown of EZH2.
Experimental Protocol:
-
Gene Silencing: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knockdown or knockout the EZH2 gene in the cell line of interest.
-
Phenotypic Analysis: Compare the phenotype of the EZH2-depleted cells with that of cells treated with this compound.
Expected Outcome: The phenotype observed in EZH2 knockdown/knockout cells should phenocopy the effects of this compound treatment.
Comparison with Structurally Unrelated Inhibitors
Experimental Approach:
-
Select Alternative Inhibitors: Choose other potent and selective EZH2 inhibitors with different chemical structures, such as GSK126 or Tazemetostat.[1]
-
Dose-Response Analysis: Perform dose-response experiments for this compound and the alternative inhibitors for the phenotype of interest.
-
Compare Effects: Assess whether the alternative inhibitors produce the same qualitative and quantitative phenotypic effects.
Expected Outcome: Structurally different EZH2 inhibitors should induce the same phenotype, and the potency of these compounds in the phenotypic assay should correlate with their potency in inhibiting EZH2.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and alternative EZH2 inhibitors that can be used for comparative analysis.
| Inhibitor | Target | Type | IC50 (in vitro) | Cellular H3K27me3 IC50 | Reference |
| This compound | EZH2 | Biotinylated Small Molecule | 17 nM | Not Reported | [1] |
| GSK126 | EZH2 | Small Molecule | ~0.5 - 10 nM | ~10 - 100 nM | [1] |
| Tazemetostat | EZH2 | Small Molecule | ~2 - 20 nM | ~100 - 500 nM | [1] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate the key relationships and processes described.
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and altered phenotypes.
Caption: A workflow demonstrating multiple orthogonal methods to validate a phenotype.
By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to confidently attribute an observed cellular phenotype to the on-target inhibition of EZH2 by this compound. This rigorous approach is essential for the validation of chemical probes and the advancement of drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in proteomics data analysis and display using an accurate mass and time tag approach - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC2399: A Comparative Analysis of its Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of UNC2399, a biotinylated chemical probe of the lysine (B10760008) methyltransferases EZH2 and EZH1, against a panel of other methyltransferases. The data presented is primarily based on studies of its parent compound, UNC1999, a potent and selective dual inhibitor of EZH2 and EZH1.[1]
Summary of Cross-reactivity Data
UNC1999, the non-biotinylated precursor to this compound, has demonstrated high selectivity for the histone methyltransferases EZH2 and EZH1 over a broad range of other methyltransferases. In a comprehensive study, UNC1999 was profiled against a panel of 15 other methyltransferases, where it exhibited minimal to no activity, showcasing its high degree of selectivity.[1]
The inhibitory activity of this compound itself has been confirmed, with an in vitro IC50 of 17 ± 2 nM for EZH2, indicating that the biotinylation does not significantly hamper its binding affinity.[1]
The following table summarizes the quantitative data on the inhibitory potency of UNC1999 against its primary targets and its lack of activity against other tested methyltransferases.
| Target Methyltransferase | IC50 (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | <10 | - |
| EZH1 | 45 ± 3 | ~5-fold |
| SETD2 | >100,000 | >10,000-fold |
| SETD8 | >100,000 | >10,000-fold |
| SET7/9 | >100,000 | >10,000-fold |
| G9a | >100,000 | >10,000-fold |
| GLP | >100,000 | >10,000-fold |
| SUV39H2 | >100,000 | >10,000-fold |
| PRMT1 | >100,000 | >10,000-fold |
| PRMT3 | >100,000 | >10,000-fold |
| PRMT4 (CARM1) | >100,000 | >10,000-fold |
| PRMT5 | >100,000 | >10,000-fold |
| PRMT6 | >100,000 | >10,000-fold |
| DNMT1 | >100,000 | >10,000-fold |
| DNMT3A | >100,000 | >10,000-fold |
| DNMT3B | >100,000 | >10,000-fold |
| SMYD3 | >100,000 | >10,000-fold |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for UNC1999 against the panel of methyltransferases was performed using a radioactive filter binding assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
Radiometric Histone Methyltransferase (HMT) Inhibition Assay (Filter Binding)
1. Reaction Setup:
-
A reaction mixture is prepared containing the specific methyltransferase enzyme, a suitable substrate (e.g., histone H3 peptide for EZH2/EZH1), and the inhibitor (UNC1999) at various concentrations.
-
The reaction buffer typically consists of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT.
2. Initiation of Reaction:
-
The enzymatic reaction is initiated by the addition of radiolabeled [³H]-S-adenosyl-L-methionine ([³H]-SAM).
3. Incubation:
-
The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation of the substrate.
4. Termination of Reaction and Capture:
-
The reaction is terminated by spotting the reaction mixture onto phosphocellulose filter paper discs.
-
The filter paper binds the histone substrate, while the unincorporated [³H]-SAM is washed away.
5. Washing:
-
The filter papers are washed multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove any non-specifically bound radioactivity.
6. Scintillation Counting:
-
The dried filter papers are placed in scintillation vials with a scintillation cocktail.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
7. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of this compound.
References
UNC2399 as a Tool Compound for Target Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the successful validation of a drug target. This guide provides a comprehensive comparison of UNC2399, a biotinylated chemical probe for the histone methyltransferase EZH2, with other widely used EZH2 inhibitors. We present key performance data, detailed experimental protocols, and an overview of the relevant signaling pathways to facilitate an informed choice of tool compound for your research.
Introduction to EZH2 and the Role of Chemical Probes
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of lysine (B10760008) 27 on histone H3 (H3K27), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.
Chemical probes are indispensable tools for interrogating the biological function of proteins like EZH2 and for validating their potential as drug targets. An ideal chemical probe should be potent, selective, and cell-permeable, allowing for the precise modulation of its target in cellular and in vivo models. This compound, a biotinylated derivative of the potent EZH2/EZH1 inhibitor UNC1999, serves as a valuable tool for target engagement and proteomic studies.
Comparison of this compound with Alternative EZH2 Tool Compounds
The selection of an appropriate EZH2 inhibitor for target validation studies depends on the specific experimental needs, such as the desired selectivity profile and the intended application (e.g., in vitro biochemical assays, cell-based assays, or in vivo studies). Below is a comparative summary of this compound and other commonly used EZH2 inhibitors.
| Compound | Target(s) | In Vitro Potency (IC50/Ki) | Selectivity | Key Features & Applications |
| This compound | EZH2 | IC50: 17 nM | Biotinylated derivative of UNC1999. | Biotin (B1667282) tag enables affinity pull-down and chemoproteomic studies to identify EZH2 interacting partners and off-targets.[1] |
| UNC1999 | EZH2, EZH1 | EZH2 IC50: <10 nM, EZH1 IC50: 45 nM[2] | Highly selective against other methyltransferases.[2][3] | Orally bioavailable dual inhibitor, suitable for in vivo studies.[1] |
| GSK126 | EZH2 | IC50: 9.9 nM, Ki: ~0.5 nM[4] | >150-fold selective for EZH2 over EZH1.[4] | Potent and highly selective for EZH2, widely used as a tool compound. |
| EPZ-6438 (Tazemetostat) | EZH2 | Ki: 2.5 nM[5] | 35-fold selective for EZH2 over EZH1; >4,500-fold against other HMTs.[5][6] | FDA-approved drug, orally bioavailable with extensive clinical data. |
| CPI-1205 | EZH2 | Biochemical IC50: 2.2 nM (WT), 3.1 nM (mutant)[7] | Modest selectivity over EZH1 (IC50: 52 nM).[7] | Orally bioavailable, potent inhibitor in clinical development.[7] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound and other EZH2 inhibitors, a thorough understanding of the underlying biological pathways and experimental procedures is essential.
EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core components EED and SUZ12. PRC2 is recruited to specific genomic loci where EZH2 catalyzes the methylation of H3K27. This epigenetic mark is recognized by the Polycomb Repressive Complex 1 (PRC1), which further mediates chromatin compaction and gene silencing. This pathway is critical for maintaining cellular identity and its dysregulation can lead to oncogenesis.
Experimental Workflow: Target Engagement and Proteomics using this compound
This compound's biotin tag makes it an ideal tool for confirming target engagement and identifying potential off-targets through affinity pull-down followed by mass spectrometry.
Experimental Protocols
Detailed and reproducible protocols are critical for robust scientific findings. Below are representative protocols for key assays used in the characterization of EZH2 inhibitors.
EZH2 Radioactive Biochemical Assay
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated H3 (1-25) peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF
-
Streptavidin-coated scintillant-embedded plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilution.
-
Add 23 µL of a master mix containing the PRC2 complex and H3 peptide in assay buffer to each well.
-
Initiate the reaction by adding 25 µL of [³H]-SAM in assay buffer. The final concentrations should be optimized, but typical ranges are 10-50 nM PRC2, 100-500 nM H3 peptide, and 200-800 nM [³H]-SAM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 7.5 M guanidinium (B1211019) hydrochloride.
-
Transfer 95 µL of the reaction mixture to a streptavidin-coated plate and incubate for 20 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Read the plate on a microplate scintillation counter.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification Assay (ELISA-based)
This assay quantifies the levels of tri-methylated H3K27 in cells treated with EZH2 inhibitors.
Materials:
-
Cell line of interest (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Histone extraction buffer
-
H3K27me3 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72-96 hours. Include a vehicle control (DMSO).
-
After treatment, lyse the cells and extract histones according to the manufacturer's protocol of the histone extraction kit.
-
Determine the protein concentration of the histone extracts.
-
Perform the H3K27me3 ELISA according to the kit manufacturer's instructions. This typically involves incubating the histone extracts in antibody-coated wells, followed by detection with a secondary antibody and a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the H3K27me3 signal to the total histone H3 levels (which can be measured in parallel using a total H3 ELISA kit) or to the total protein concentration.
-
Calculate EC50 values, the concentration of the compound that causes a 50% reduction in H3K27me3 levels.
This compound Affinity Pull-Down Assay
This protocol describes the use of this compound to enrich for EZH2 and its interacting partners from cell lysates.
Materials:
-
Cell line of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., containing biotin).
-
Antibodies for Western blotting (e.g., anti-EZH2, anti-SUZ12, anti-EED).
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with this compound (typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer.
-
Elute the bound proteins by resuspending the beads in elution buffer and heating if using SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting to confirm the pull-down of EZH2 and other PRC2 components. For proteomic analysis, the eluted proteins can be subjected to in-gel or in-solution digestion followed by mass spectrometry.
Conclusion
This compound is a valuable tool compound for the study of EZH2. Its biotin tag provides a unique advantage for target engagement and chemoproteomic studies, allowing for the identification of on- and off-target interactions. When selecting an EZH2 inhibitor for target validation, it is crucial to consider the specific experimental goals. For studies requiring high selectivity for EZH2 over EZH1, compounds like GSK126 or Tazemetostat may be more appropriate. For in vivo studies, the orally bioavailable UNC1999, Tazemetostat, or CPI-1205 are suitable choices. This guide provides the necessary data and protocols to aid researchers in making an informed decision and designing robust experiments to validate EZH2 as a therapeutic target.
References
- 1. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the EZH2 Inhibitor UNC2399 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of UNC2399, a selective EZH2 degrader, with other notable EZH2 inhibitors. The information is intended to aid researchers in selecting the most appropriate tools for their studies in cancer biology and epigenetics.
Data Summary of EZH2 Inhibitors
The following table summarizes the key quantitative data for this compound and its precursor UNC1999, alongside other widely used EZH2 inhibitors, Tazemetostat and GSK126. This data facilitates a direct comparison of their biochemical potencies.
| Compound | Target(s) | IC50 / Ki | Mechanism of Action | Key Features |
| This compound | EZH2 | IC50: 17 nM[1][2][3] | Selective EZH2 degrader | Biotinylated version of UNC1999, useful for pull-down studies.[1][2][3][4] |
| UNC1999 | EZH2, EZH1 | EZH2 IC50: <10 nM - 45 nM, EZH1 IC50: 2 nM - 45 nM[1][4][5][6][7] | SAM-competitive inhibitor[1][6][7] | Orally bioavailable dual inhibitor of EZH2 and EZH1.[4][5][6] |
| Tazemetostat | EZH2 (Wild-type and Mutant) | Ki: 2.5 nM (WT EZH2), IC50: 2-38 nM[8][9] | SAM-competitive inhibitor[9] | FDA-approved for certain cancers, highly selective for EZH2 over EZH1.[8][10] |
| GSK126 | EZH2 (Wild-type and Mutant) | Kiapp: 0.5–3 nM | SAM-competitive inhibitor | Highly selective for EZH2 over EZH1 and other methyltransferases. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited results.
EZH2 Radioactive Biochemical Assay
This assay is used to determine the in vitro potency (IC50) of compounds against the EZH2 methyltransferase.
Materials:
-
Recombinant human EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (substrate)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM) (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation/filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells.
-
In a reaction well, combine the EZH2 enzyme complex, the histone H3 peptide substrate, and the test compound dilution.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by precipitating the proteins and peptide substrate using TCA.
-
Transfer the reaction mixture to a scintillation/filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control (100% activity) and a no-enzyme control (0% activity).
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Biotinylated Protein Pull-Down Assay
This assay is utilized to enrich and identify proteins that interact with a biotinylated bait molecule, such as this compound, from a cell lysate.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells for EZH2)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotinylated bait protein (e.g., this compound)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer to prepare a whole-cell lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove any storage solution.
-
Bait Immobilization: Incubate the washed beads with the biotinylated bait protein (this compound) to allow for binding.
-
Protein Capture: Add the cell lysate to the beads now coupled with the bait protein. Incubate with gentle rotation to allow the target protein (EZH2) to bind to the immobilized bait.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured protein complexes from the beads using elution buffer. For analysis by Western blotting, SDS-PAGE sample buffer is commonly used.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the target protein (EZH2) to confirm its enrichment.
Visualizations
The following diagrams illustrate the key signaling pathway involving EZH2 and the workflows of the described experimental procedures.
Caption: Simplified EZH2 signaling pathway.
References
- 1. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 2. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 5. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. UNC1999 | Histone Methyltransferase inhibitor | EZH2/1 inhibitor | CAS 1431612-23-5 | Buy UNC-1999 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for UNC2399 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for studies involving UNC2399, a biotinylated chemical probe used for investigating the function and target engagement of the histone methyltransferase EZH2. Objective comparison of this compound with appropriate positive and negative controls is critical for validating experimental findings and ensuring data integrity.
Understanding this compound and its Controls
This compound is a derivative of UNC1999, a potent and selective inhibitor of both EZH2 and the closely related EZH1.[1][2][3] The biotin (B1667282) tag on this compound allows for its use in affinity-based assays, such as pulldowns, to isolate EZH2 and its interacting partners from cell lysates.[1][4] To validate the specificity of these interactions, it is crucial to employ proper controls.
-
Positive Control (Competitive Inhibition): UNC1999 UNC1999, the non-biotinylated parent compound of this compound, serves as an excellent positive control for competition experiments.[1] By pre-incubating cell lysates with an excess of UNC1999 before adding this compound, the binding of biotinylated this compound to EZH2 should be significantly reduced or abolished. This demonstrates that both compounds bind to the same target.
-
Negative Control: UNC2400 UNC2400 is a close structural analog of UNC1999 but is significantly less potent as an EZH2 inhibitor, exhibiting over 1000-fold lower activity.[1][5][6] Its lack of significant EZH2 inhibition makes it an ideal negative control to account for off-target effects and non-specific binding in cellular assays.[1][5][7]
Data Presentation: Comparative Analysis of this compound and Controls
The following table summarizes the key characteristics and expected outcomes for this compound and its recommended controls in a pulldown assay designed to assess EZH2 engagement.
| Compound | Target | Role in this compound Studies | Expected Outcome in EZH2 Pulldown Assay |
| This compound | EZH2/EZH1 | Experimental Probe | Enriches EZH2 from cell lysates. |
| UNC1999 | EZH2/EZH1 | Positive Control (Competitor) | Pre-treatment abolishes this compound-mediated EZH2 pulldown. |
| UNC2400 | Negligible EZH2/EZH1 activity | Negative Control | Pre-treatment does not affect this compound-mediated EZH2 pulldown. |
Mandatory Visualization
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and points of intervention by UNC1999/UNC2399.
Experimental Workflow for Pulldown Assay
Caption: Workflow for a this compound pulldown assay with controls.
Experimental Protocols
This compound Pulldown Assay with Competitive Controls
This protocol is designed to demonstrate the specific binding of this compound to EZH2 in a cellular context.
Materials:
-
HEK293T cells (or other cell line expressing EZH2)
-
This compound, UNC1999, UNC2400 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: Anti-EZH2, appropriate secondary antibody
Procedure:
-
Cell Lysis: Harvest cells and prepare a whole-cell lysate using an appropriate lysis buffer.
-
Pre-incubation with Controls: Divide the lysate into four tubes:
-
Vehicle Control: Add DMSO.
-
This compound Only: Add DMSO.
-
Positive Control: Add a final concentration of 100 µM UNC1999.
-
Negative Control: Add a final concentration of 100 µM UNC2400.
-
Incubate for 1 hour at 4°C with rotation.
-
-
This compound Incubation:
-
To the "this compound Only," "Positive Control," and "Negative Control" tubes, add a final concentration of 1-10 µM this compound. Do not add to the "Vehicle Control" tube.
-
Incubate for 2 hours at 4°C with rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with rotation to capture the biotinylated this compound and its bound proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-EZH2 antibody to detect the amount of EZH2 pulled down in each condition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells.[2][8][9][10] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells of interest
-
This compound, UNC1999, UNC2400 (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies: Anti-EZH2, appropriate secondary antibody
Procedure:
-
Cell Treatment:
-
Plate cells and treat with either DMSO (vehicle), this compound, UNC1999, or UNC2400 at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EZH2 in each sample by Western blotting.
-
-
Data Interpretation:
-
Quantify the band intensities and plot the percentage of soluble EZH2 as a function of temperature for each treatment condition.
-
A shift of the melting curve to a higher temperature in the this compound- and UNC1999-treated cells compared to the DMSO and UNC2400-treated cells indicates target engagement.
-
Western Blotting for EZH2 Degradation
Some compounds can induce the degradation of their target protein.[11][12][13] A western blot can be used to assess whether this compound or its controls affect total EZH2 protein levels.
Materials:
-
Cells of interest
-
This compound, UNC1999, UNC2400 (dissolved in DMSO)
-
Lysis buffer with protease inhibitors
-
Antibodies: Anti-EZH2, anti-loading control (e.g., GAPDH, β-actin), appropriate secondary antibodies
Procedure:
-
Cell Treatment:
-
Treat cells with DMSO, this compound, UNC1999, or UNC2400 at various concentrations and for different time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Harvest the cells and prepare whole-cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Antibody Incubation:
-
Probe the membrane with a primary antibody against EZH2 and a primary antibody against a loading control.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an appropriate detection method.
-
Quantify the band intensities and normalize the EZH2 signal to the loading control to determine any changes in EZH2 protein levels.
-
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC 2399 | EZH2 | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. mdpi.com [mdpi.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
Head-to-Head Comparison: UNC2399 vs. PROTAC Degraders for EZH2 Targeting
For researchers, scientists, and drug development professionals, the targeted degradation of proteins has emerged as a powerful therapeutic strategy. This guide provides a head-to-head comparison of two distinct approaches for degrading the histone methyltransferase EZH2: the small molecule degrader UNC2399 and Proteolysis Targeting Chimeras (PROTACs).
Enhancer of zeste homolog 2 (EZH2) is a critical component of the Polycomb Repressive Complex 2 (PRC2) and its overexpression or mutation is implicated in various cancers. While catalytic inhibition of EZH2 has shown clinical promise, completely abrogating its function, including non-catalytic roles, through targeted degradation offers a more comprehensive therapeutic approach.[1][2][3] This comparison guide will delve into the mechanisms of action, present key experimental data, and provide detailed experimental protocols for evaluating these two classes of EZH2 degraders.
Mechanism of Action: A Tale of Two Degradation Strategies
PROTAC Degraders: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] They consist of three key components: a ligand that binds to the target protein (in this case, EZH2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite complex formation brings the E3 ligase into close proximity with EZH2, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
This compound: A Hydrophobic Tagging Approach
This compound is a biotinylated derivative of UNC1999, a known potent and selective inhibitor of EZH2.[3] It is classified as a selective EZH2 degrader that operates through a "hydrophobic tagging" mechanism.[3] By attaching a bulky, hydrophobic adamantyl group to the EZH2 inhibitor, the resulting molecule is thought to induce a conformational change or misfolding of the EZH2 protein. This alteration can trigger cellular quality control mechanisms that recognize the protein as aberrant, leading to its ubiquitination and proteasomal degradation. While effective, the precise molecular events and the specific E3 ligases involved in this process are not as well-defined as the clear mechanism of action for PROTACs.[3][5]
Performance Comparison: EZH2 Degradation and Cellular Effects
The following tables summarize key quantitative data for representative EZH2-targeting PROTACs and this compound, based on available literature.
Table 1: In Vitro Degradation Profile
| Compound | Target | Mechanism | Cell Line | DC50 (Degradation) | Max Degradation (Dmax) | Time Dependence |
| EZH2 PROTAC (e.g., MS8847) | EZH2 | PROTAC (VHL recruitment) | MLL-rearranged AML cells | Potent (nM range) | >90% | Time-dependent degradation observed |
| EZH2 PROTAC (e.g., E7) | EZH2, EED, SUZ12 | PROTAC (CRBN recruitment) | Various cancer cells | Potent (nM range) | Significant degradation of PRC2 components | Time-dependent degradation observed |
| This compound | EZH2 | Hydrophobic Tagging | HEK293T (enrichment) | Not reported as DC50 | Effective pull-down of EZH2 | Not explicitly reported for degradation kinetics |
Note: DC50 is the concentration at which 50% of the target protein is degraded. Data is compiled from multiple sources and specific values can vary based on experimental conditions.
Table 2: Cellular Activity
| Compound | Cell Line | Anti-proliferative Activity | Apoptosis Induction | Effect on H3K27me3 |
| EZH2 PROTAC (e.g., MS8847) | MLL-r AML, TNBC | Potent inhibition of cell growth | Induces apoptosis | Reduction in H3K27me3 levels |
| EZH2 PROTAC (e.g., E7) | Various cancer cells | Significant anti-proliferative activity | Induces apoptosis | Reduction in H3K27me2/3 levels |
| EZH2 PROTAC (Degrader-2) | SU-DHL-6 | Potent anti-proliferative activity | Induces apoptosis, reduces mitochondrial membrane potential | Upregulates H3K27me3-related genes |
| This compound (as part of MS1943) | Triple-Negative Breast Cancer (TNBC) | Profound cytotoxic effect | Induces apoptosis | Effective reduction of H3K27me3 |
Experimental Protocols
1. Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein.[6]
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of the degrader (this compound or PROTAC) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein (e.g., EZH2) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
2. Mass Spectrometry-based Proteomics for Global Protein Profiling
This method provides an unbiased view of changes in the proteome upon degrader treatment, allowing for the assessment of selectivity and off-target effects.[7][8]
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant decrease in abundance in the degrader-treated samples are potential degradation targets.
3. NanoBRET™ Ternary Complex Formation Assay (for PROTACs)
This live-cell assay directly measures the formation of the ternary complex (Target-PROTAC-E3 ligase), a key step in the PROTAC mechanism of action.[9][10][11]
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® ligand in a suitable cell line.
-
Assay Setup: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the PROTAC of interest at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Visualizing the Pathways and Workflows
Caption: Mechanism of action for an EZH2-targeting PROTAC degrader.
Caption: Postulated mechanism of action for this compound.
Caption: General experimental workflow for comparing degraders.
Conclusion
Both this compound and PROTACs represent innovative strategies for the targeted degradation of EZH2. PROTACs offer a well-defined, catalytic mechanism of action that has been extensively validated. The modular nature of PROTACs also allows for rational design and optimization by modifying the target binder, E3 ligase recruiter, and linker. This compound, utilizing a hydrophobic tagging approach, has also demonstrated effective EZH2 degradation and potent anti-cancer activity. However, its mechanism is less understood, which may present challenges for rational optimization and prediction of off-target effects.
For researchers and drug developers, the choice between these two modalities will depend on the specific research question or therapeutic goal. PROTACs may be favored for their well-understood mechanism and the extensive toolkit available for their design and evaluation. This compound, on the other hand, represents a simpler chemical architecture that can still achieve potent degradation, warranting further investigation into its broader applicability and the underlying biology of hydrophobic tag-mediated degradation. Rigorous head-to-head experimental evaluation, as outlined in this guide, is crucial for making an informed decision on the optimal EZH2 degradation strategy for a given application.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 6. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [promega.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degradation and PROTACs [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for UNC2399
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this, protecting both personnel and the integrity of ongoing research. This document provides essential, step-by-step guidance for the proper disposal of UNC2399, a tetrahydrofurfuryl acrylate (B77674) compound, ensuring compliance with safety regulations and fostering a secure research setting.
This compound Hazard Profile
Before handling and disposal, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from the Safety Data Sheet (SDS), dictates the necessary precautions.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] |
| Sensitization | May cause an allergic skin reaction.[1][2][3] |
| Serious Eye Damage | Causes serious eye damage.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[1][3] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following procedure outlines the safe disposal of this compound waste in a laboratory setting. This protocol is designed to be a clear, actionable guide for research personnel.
1. Personal Protective Equipment (PPE):
-
Before beginning any disposal-related tasks, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, compatible hazardous waste container.[4]
-
The container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid.[5]
3. Labeling of Waste Containers:
-
Immediately label the waste container with the following information:[4][6]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Tetrahydrofurfuryl acrylate)".
-
The specific hazards (e.g., "Corrosive," "Toxic," "Reproductive Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
-
4. Storage of this compound Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the storage area is well-ventilated and away from heat, sparks, or open flames.[3]
-
Store the this compound waste container in secondary containment to prevent spills.[4]
-
Do not store incompatible chemicals together. Specifically, keep acrylate esters away from materials that could initiate polymerization, such as peroxides.
5. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (typically 6-12 months), arrange for its disposal through your EHS department.[5][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Never dispose of this compound down the drain or in the regular trash.[4] This is illegal and environmentally harmful.[5]
6. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a labeled hazardous waste container.[3]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
For disposal of empty this compound containers, the first rinse should be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal if the concentration is very low and pH is neutral, but always consult your local EHS guidelines.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure and professional research environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. scipoly.com [scipoly.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. odu.edu [odu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling UNC2399
This guide provides crucial safety, operational, and disposal information for handling UNC2399 in a research environment. The following procedures are based on best practices for handling hazardous chemicals and should be implemented to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face | Face Shield | Recommended when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not inhale vapors or dust.
-
Wash hands thoroughly after handling.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: General Workflow for Handling this compound
The following is a generalized workflow for handling this compound during an experiment. This protocol should be adapted to the specifics of your experimental design.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a chemical fume hood.
-
Have spill containment materials readily accessible.
-
-
Reagent Handling:
-
Carefully open the container, avoiding inhalation of any fumes.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical.
-
If dilution or mixing is required, do so slowly and carefully.
-
-
Experimental Procedure:
-
Conduct the experiment following the established protocol.
-
Monitor the experiment for any signs of unexpected reactions.
-
-
Post-Experiment:
-
Decontaminate all equipment that has come into contact with this compound.
-
Properly label and store any remaining this compound.
-
Dispose of all waste according to the disposal plan.
-
Clean the work area thoroughly.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[1][2]
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
